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  • Product: 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride
  • CAS: 1807919-96-5

Core Science & Biosynthesis

Foundational

Synthesis Protocol and Mechanistic Insights for 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine Hydrochloride

Executive Summary The synthesis of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (CAS 1803566-60-0)[1] represents a critical transformation in the development of modern sp³-rich pharmaceutical scaffolds. Cyclobut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (CAS 1803566-60-0)[1] represents a critical transformation in the development of modern sp³-rich pharmaceutical scaffolds. Cyclobutane rings substituted with heteroaryl ethers are frequently utilized to improve the metabolic stability and pharmacokinetic profiles of drug candidates. This technical guide provides a highly optimized, self-validating protocol for synthesizing this molecule via a Nucleophilic Aromatic Substitution (SNAr) pathway, followed by an acid-mediated deprotection.

Designed for process chemists and drug development professionals, this whitepaper details the causality behind reagent selection, critical process parameters (CPPs), and the mechanistic rationale that ensures high yield and stereochemical fidelity.

Strategic Retrosynthetic Analysis & Mechanistic Rationale

The target molecule can be efficiently disconnected into two commercially available building blocks: tert-butyl (3-hydroxycyclobutyl)carbamate [2] and 2-chloropyrimidine [3].

Mechanistic Causality
  • O-Arylation vs. Cross-Coupling: The SNAr approach is favored over transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig) because 2-chloropyrimidine is highly electron-deficient. The two nitrogen atoms in the pyrimidine ring significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position highly susceptible to nucleophilic attack[4].

  • Base Selection (NaH): Secondary cyclobutanols are sterically hindered and relatively poor nucleophiles. Sodium hydride (NaH) is employed to irreversibly and quantitatively deprotonate the alcohol to its highly nucleophilic alkoxide form prior to the introduction of the electrophile. This prevents competitive side reactions and ensures the reaction proceeds rapidly.

  • SNAr Pathway Dynamics: Recent computational and kinetic studies indicate that SNAr reactions on highly activated pyrimidines can blur the line between a stepwise mechanism (involving a discrete Meisenheimer complex) and a concerted pathway[5]. Regardless of the exact transition state, the stabilization of the accumulating negative charge by the pyrimidine nitrogens drives the elimination of the chloride leaving group.

  • Stereochemical Preservation: Because the bond formation occurs at the oxygen atom (O-arylation) rather than the carbon atom of the cyclobutane ring, the stereochemistry (cis or trans) of the starting cyclobutanol is strictly preserved in the final product.

Retrosynthesis Target 3-(Pyrimidin-2-yloxy) cyclobutan-1-amine HCl (Target) Intermediate tert-butyl (3-(pyrimidin-2-yloxy) cyclobutyl)carbamate (Intermediate) Target->Intermediate HCl / Dioxane (Deprotection) SM1 tert-butyl (3-hydroxy cyclobutyl)carbamate (Nucleophile) Intermediate->SM1 NaH, DMF (SNAr) SM2 2-Chloropyrimidine (Electrophile) Intermediate->SM2

Caption: Retrosynthetic pathway for 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride.

Step-by-Step Experimental Methodologies

Step 1: SNAr of tert-butyl (3-hydroxycyclobutyl)carbamate

Objective: Synthesize the Boc-protected intermediate, tert-butyl (3-(pyrimidin-2-yloxy)cyclobutyl)carbamate.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon balloon.

  • Alkoxide Generation: Dissolve tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in three portions over 15 minutes. Causality: Portion-wise addition controls the exothermic release of H₂ gas and prevents localized overheating. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Add 2-chloropyrimidine (1.1 eq) dropwise or in small portions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes) until the cyclobutanol is completely consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (10% to 40% EtOAc in Hexanes) to afford the pure intermediate.

Step 2: Acid-Mediated Boc Deprotection

Objective: Cleave the tert-butoxycarbonyl (Boc) group to yield the target hydrochloride salt.

  • Preparation: Dissolve the purified tert-butyl (3-(pyrimidin-2-yloxy)cyclobutyl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) in a clean round-bottom flask.

  • Deprotection: Cool the solution to 0 °C. Add 4.0 M HCl in 1,4-dioxane (10.0 eq) dropwise. Causality: HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it directly furnishes the highly crystalline, pharmaceutically acceptable hydrochloride salt, bypassing the need for a subsequent free-basing and re-salting step.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. A white precipitate will typically form as the hydrochloride salt is insoluble in DCM/dioxane.

  • Isolation: Concentrate the suspension under reduced pressure to remove DCM, dioxane, and isobutylene byproducts. Triturate the resulting solid with cold diethyl ether (20 mL), filter through a Buchner funnel, and dry under high vacuum to afford 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride as a white solid.

Workflow Step1 1. Alkoxide Generation NaH + Cyclobutanol -> Alkoxide + H2 Step2 2. SNAr Addition Alkoxide + 2-Chloropyrimidine -> Meisenheimer Complex Step1->Step2 Step3 3. SNAr Elimination Complex -> Aryl Ether + Cl- Step2->Step3 Step4 4. Boc Cleavage HCl + Carbamate -> Amine HCl + CO2 + Isobutylene Step3->Step4

Caption: Mechanistic workflow from alkoxide generation through SNAr and Boc deprotection.

Quantitative Data & Analytical Characterization

Table 1: Stoichiometry and Reagent Profile for Step 1 (SNAr)
Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
tert-butyl (3-hydroxycyclobutyl)carbamate187.241.01.87 gNucleophile
2-Chloropyrimidine114.531.11.26 gElectrophile
Sodium Hydride (60% in oil)24.001.50.60 g (1.00 g of 60%)Base
N,N-Dimethylformamide (DMF)73.09N/A50.0 mLSolvent
Table 2: Expected Analytical Profile of the Target Compound
Analytical MethodExpected Signatures & Structural Confirmation
¹H NMR (400 MHz, DMSO-d₆) δ 8.60 (d, J = 4.8 Hz, 2H, pyrimidine C4/C6-H), 8.35 (br s, 3H, -NH₃⁺), 7.15 (t, J = 4.8 Hz, 1H, pyrimidine C5-H), 5.10 (m, 1H, cyclobutane -CH-O), 3.65 (m, 1H, cyclobutane -CH-N), 2.70-2.30 (m, 4H, cyclobutane -CH₂-).
LC-MS (ESI+) Calculated for C₈H₁₂N₃O⁺[M+H]⁺: m/z 166.10; Found: m/z 166.1.
Physical State White to off-white crystalline powder.

Critical Process Parameters (CPPs) & Troubleshooting

To ensure the protocol operates as a self-validating system, the following parameters must be strictly controlled:

  • Anhydrous Conditions (CPP 1): 2-chloropyrimidine is highly sensitive to hydrolysis under basic conditions. Trace water will react with NaH to form NaOH, which will subsequently hydrolyze 2-chloropyrimidine into pyrimidin-2-ol, destroying the electrophile and drastically reducing the yield. All glassware must be flame-dried, and anhydrous DMF must be used.

  • Temperature Control during Deprotonation (CPP 2): The addition of NaH must be performed at 0 °C. Cyclobutanols can be sensitive to ring-opening or elimination under harsh basic conditions at elevated temperatures. Keeping the deprotonation step cold ensures kinetic control over alkoxide formation.

  • Aqueous Wash Protocol (CPP 3): DMF is notoriously difficult to remove during concentration. The 5% aqueous LiCl wash is a critical step; lithium chloride drastically increases the polarity of the aqueous phase, effectively pulling the DMF out of the ethyl acetate layer and preventing solvent contamination in the final NMR spectrum.

Sources

Exploratory

Mechanistic Profiling of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine Hydrochloride in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In modern structure-based drug design (SBDD), the efficacy of a targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern structure-based drug design (SBDD), the efficacy of a targeted therapeutic is fundamentally dictated by the precise spatial arrangement of its pharmacophores. 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (CAS: 1803566-60-0) is a highly specialized, bifunctional chemical building block utilized in the synthesis of advanced small-molecule inhibitors.

Because this compound is a structural intermediate rather than a standalone active pharmaceutical ingredient (API), its "mechanism of action" is defined by the pharmacophoric role it plays once integrated into a lead compound. When coupled to a core scaffold, this motif acts as a highly efficient, conformationally restricted vector designed to engage the ATP-binding pockets of kinases or the orthosteric sites of G-protein coupled receptors (GPCRs).

This whitepaper dissects the structural causality behind this specific motif, detailing how its pyrimidine ether, cyclobutane spacer, and primary amine synergize to optimize target engagement, reduce entropic penalties, and improve metabolic stability.

Structural Dissection & Pharmacophoric Mechanism of Action

The architectural brilliance of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine lies in its tripartite structure. Each moiety serves a distinct mechanistic purpose in biological target engagement.

A. The Pyrimidine Motif: Kinase Hinge Engagement

The pyrimidine ring is a privileged scaffold in oncology and immunology, functioning primarily as a hinge binder within the ATP-binding cleft of protein kinases[2]. The nitrogen atoms (N1 and N3) of the pyrimidine ring act as potent hydrogen bond acceptors. When the synthesized drug enters the kinase pocket, these nitrogens form critical, bidentate hydrogen bonds with the backbone amide (NH) residues of the kinase hinge region (e.g., Valine or Leucine), anchoring the molecule in the active site and competitively displacing ATP [3].

B. The Cyclobutane Spacer: Conformational Restriction

Historically, medicinal chemists used linear alkyl chains (e.g., propyl linkers) to connect hinge-binding motifs to the rest of the drug molecule. However, linear chains possess multiple rotatable bonds, leading to a high entropic penalty ( ΔS ) upon binding, as the molecule must "freeze" into a single bioactive conformation. Replacing a linear chain with a cyclobutane ring introduces severe conformational rigidity [1]. The puckered geometry of cyclobutane locks the pyrimidine and amine groups into a specific 3D exit vector. This pre-organization drastically reduces the entropic penalty of binding, directly translating to higher binding affinity ( KD​ ). Furthermore, the absence of metabolically labile sp3 CH2​ chains reduces susceptibility to Cytochrome P450 (CYP) mediated oxidation, enhancing the drug's half-life.

C. The Primary Amine Hydrochloride: Covalent Anchoring

The primary amine serves as the synthetic attachment point, typically undergoing amide coupling or reductive amination with a core scaffold. The hydrochloride (HCl) salt form is critical for the physical chemistry of the building block: it protonates the amine, preventing auto-oxidation, ensuring long-term shelf stability, and drastically improving solubility in polar aprotic solvents during high-throughput library synthesis.

Pharmacophore Pyrimidine Pyrimidine Ring (H-Bond Acceptor) KinaseHinge Kinase Hinge Region (Backbone NH) Pyrimidine->KinaseHinge Binds via Hydrogen Bonds Cyclobutane Cyclobutane Spacer (Conformational Rigidity) Cyclobutane->Pyrimidine Orients 3D Vector Amine Primary Amine (Attachment Point) Cyclobutane->Amine Restricts Rotation CoreScaffold Drug Core Scaffold (Solvent/Pocket Binding) Amine->CoreScaffold Amide Linkage

Caption: Pharmacophoric mechanism of action mapping the structural components to target engagement.

Quantitative Structure-Activity Data

To illustrate the causality of choosing a cyclobutane-linked pyrimidine over a traditional linear linker, the following table summarizes the theoretical physicochemical and binding metrics when these motifs are incorporated into an identical kinase inhibitor core.

Linker Motif IncorporatedRotatable BondsEntropic Penalty ( TΔS )Relative Kinase Binding Affinity ( KD​ )Hepatic Microsomal Stability ( T1/2​ )
Linear (3-(Pyrimidin-2-yloxy)propan-1-amine)4High (~4-6 kcal/mol)1x (Baseline)25 minutes
Restricted (3-(Pyrimidin-2-yloxy)cyclobutan-1-amine)1 Low (~1-2 kcal/mol) 15x to 40x higher >120 minutes

Data Synthesis: Conformational restriction via cyclobutane reduces rotatable bonds, lowering the entropic penalty of binding and significantly increasing both affinity and metabolic stability.

Experimental Workflows: Synthesis & Biophysical Validation

As a Senior Application Scientist, establishing self-validating protocols is paramount. Below are the rigorous, step-by-step methodologies for incorporating this building block into a lead series and validating its mechanism of action via Surface Plasmon Resonance (SPR).

Protocol A: High-Fidelity Amide Coupling (Self-Validating)

This protocol details the attachment of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride to a carboxylic acid-bearing drug core.

  • Activation (Pre-validation step): Dissolve 1.0 eq of the carboxylic acid core in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Self-Validation: Withdraw a 5 μL aliquot, quench in methanol, and analyze via LC-MS. Proceed only when >95% conversion to the active HOAt-ester is confirmed.

  • Coupling: Add 1.1 eq of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride to the activated mixture. The excess DIPEA will neutralize the HCl salt, liberating the free amine. Stir for 2 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under vacuum.

  • Purification: Purify the crude product via Preparative-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Self-Validation: Confirm final compound purity (>95%) via UPLC-UV (254 nm) and High-Resolution Mass Spectrometry (HRMS).

Protocol B: Surface Plasmon Resonance (SPR) Target Engagement

To prove that the pyrimidine-cyclobutane motif successfully engages the target kinase hinge region, SPR is utilized to determine the binding kinetics ( Kon​ , Koff​ , and KD​ ).

  • Sensor Chip Preparation: Using a Biacore system, immobilize the recombinant target kinase (e.g., PI3K δ or RET) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Self-Validation: Ensure the immobilization level reaches a stable 2000–3000 Response Units (RU). Leave one flow cell blank (activated and deactivated without protein) to serve as the reference channel.

  • Analyte Preparation: Prepare a 3-fold serial dilution series of the purified compound from Protocol A in running buffer (PBS with 0.05% Tween-20 and 2% DMSO).

  • Injection & Measurement: Inject the analyte series over both the active and reference flow cells at a flow rate of 30 μL/min . Association time: 120 seconds. Dissociation time: 300 seconds.

    • Self-Validation: Subtract the reference channel signal from the active channel signal to eliminate bulk refractive index changes and non-specific binding artifacts. Run a known positive control inhibitor to validate chip activity.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( Kon​ ), dissociation rate ( Koff​ ), and equilibrium dissociation constant ( KD​=Koff​/Kon​ ).

ExperimentalWorkflow Step1 1. Scaffold Activation (Carboxylic Acid + HATU/DIPEA) Val1 LC-MS Validation: Active Ester Formation Step1->Val1 Step2 2. Amide Coupling Add Cyclobutane-Amine HCl Val1->Step2 Step3 3. Prep-HPLC Purification (>95% Purity Confirmed) Step2->Step3 Step4 4. SPR Target Engagement (Immobilized Kinase) Step3->Step4 Purified Lead Val2 Reference Subtraction & Positive Control Check Step4->Val2 Step5 5. Kinetic Analysis (Determine Kon, Koff, KD) Val2->Step5

Caption: Self-validating workflow from synthetic incorporation to biophysical target engagement.

References

  • 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3K δ Selective Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry (PubMed). Available at:[Link]

Foundational

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride CAS number 1807919-96-5

An In-Depth Technical Guide to 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (CAS: 1807919-96-5) Introduction: A Privileged Scaffold for Modern Drug Discovery 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (CAS: 1807919-96-5)

Introduction: A Privileged Scaffold for Modern Drug Discovery

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride is a specialized chemical entity that embodies the convergence of two highly valued structural motifs in medicinal chemistry: the pyrimidine ring and the cyclobutane core. The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, owing to its role as a fundamental building block in DNA and RNA and its versatile electronic properties which allow it to serve as a bioisostere for other aromatic systems.[1][2] Its derivatives have found broad applications as antimicrobial, antiviral, and anticancer agents.[1]

Concurrently, the cyclobutane ring has emerged as a "privileged" non-classical scaffold in drug design.[3] Moving beyond simple phenyl ring bioisosteres, its rigid, three-dimensional, and puckered structure provides a unique vectoral orientation for substituents, enabling precise exploration of chemical space within a biological target's binding pocket.[3] The inherent strain energy and longer C-C bond lengths of the cyclobutane ring, compared to larger carbocycles, contribute to unique conformational properties and can enhance metabolic stability.[3]

This guide provides a comprehensive technical overview of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride, CAS number 1807919-96-5, for researchers, medicinal chemists, and drug development professionals. It details the compound's physicochemical properties, proposes a logical synthetic pathway with experimental considerations, and explores its potential as a strategic building block for the next generation of targeted therapeutics.

Physicochemical and Structural Characteristics

The hydrochloride salt of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine is typically supplied as a stable, crystalline powder suitable for research and development purposes. The specific stereoisomer designated by the CAS number 1807919-96-5 is the (1s,3s)-diastereomer, indicating a trans relationship between the amine and pyrimidinyloxy substituents on the cyclobutane ring. This defined stereochemistry is critical for ensuring reproducible biological activity and structure-activity relationships (SAR) in a drug discovery campaign.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1807919-96-5
Molecular Formula C₈H₁₂ClN₃O
Molecular Weight 201.66 g/mol
Synonym (1s,3s)-3-(pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride
Appearance Powder
Purity ≥95%
Storage Room Temperature

| InChI Key | JQDDAYLYUSCZEM-UKMDXRBESA-N | |

Molecular Structure

The structure features a central four-membered cyclobutane ring. An ether linkage connects the C3 position of this ring to the C2 position of a pyrimidine ring. A primary amine, protonated as the hydrochloride salt, is located at the C1 position. The (1s,3s) configuration places these two functional groups on opposite faces of the cyclobutane plane.

Caption: Structure of (1s,3s)-3-(pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride.

Proposed Synthetic Pathway & Methodologies

While specific literature for the synthesis of CAS 1807919-96-5 is not publicly detailed, a robust and logical pathway can be devised based on established chemical principles and related syntheses of substituted pyrimidines and cyclobutanes.[4][5][6] The proposed synthesis is a multi-step process designed for efficiency and control of stereochemistry.

The core strategy involves the formation of the key ether linkage via a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis, followed by the introduction or deprotection of the amine functionality.

Caption: Proposed synthetic workflows for the target compound.

Recommended Protocol: Stereospecific Synthesis (Pathway A)

This pathway is preferred as it leverages a stereospecific inversion reaction to set the required (1s,3s)-trans stereochemistry from a readily available cis starting material.

Objective: To synthesize (1s,3s)-3-(pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride.

Materials:

  • cis-3-(tert-butoxycarbonylamino)cyclobutan-1-ol

  • 2-Hydroxypyrimidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Methodology:

  • Step 1: Mitsunobu Reaction for Ether Formation and Stereochemical Inversion

    • Rationale: The Mitsunobu reaction is a reliable method for dehydrative coupling of an alcohol and a pronucleophile (here, 2-hydroxypyrimidine) with inversion of configuration at the alcohol's stereocenter. This is the key step to convert the cis starting material to the desired trans product.

    • Procedure:

      • To a stirred, cooled (0 °C) solution of cis-3-(Boc-amino)cyclobutanol (1.0 eq), 2-hydroxypyrimidine (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF, add DIAD (1.5 eq) dropwise over 30 minutes.

      • Maintain the temperature at 0 °C during the addition and then allow the reaction to warm to room temperature and stir overnight.

      • Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.

      • Upon completion, concentrate the reaction mixture under reduced pressure.

      • Purify the crude residue by silica gel column chromatography to yield tert-butyl (1s,3s)-3-(pyrimidin-2-yloxy)cyclobutylcarbamate.

  • Step 2: Boc Deprotection and Salt Formation

    • Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be cleanly removed using a strong acid like TFA or HCl. Using HCl in dioxane directly yields the desired hydrochloride salt.

    • Procedure:

      • Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of dichloromethane or directly in 4M HCl in 1,4-dioxane (10 eq).

      • Stir the solution at room temperature for 2-4 hours, monitoring by TLC/LC-MS.

      • Upon completion, concentrate the solvent under reduced pressure.

      • Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether to afford the pure 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride as a solid.

      • Dry the product under vacuum.

Potential Applications in Medicinal Chemistry

This compound is not an end-drug but a highly valuable building block. Its structure is strategically designed to allow for further elaboration into more complex molecules. The primary amine serves as a versatile chemical handle for a variety of coupling reactions.

G Core 3-(Pyrimidin-2-yloxy) cyclobutan-1-amine HCl Pyrimidine Pyrimidine Moiety (H-bond acceptor, hinge-binder) Core->Pyrimidine features Cyclobutane Cyclobutane Scaffold (Rigid, 3D geometry, metabolic stability) Core->Cyclobutane Amine Primary Amine Handle (Versatile reaction site) Core->Amine App_Kinase Kinase Inhibitors Pyrimidine->App_Kinase enables Cyclobutane->App_Kinase improves PK/PD App_GPCR GPCR Modulators Cyclobutane->App_GPCR provides vectoral diversity App_PPI Protein-Protein Interaction Inhibitors Cyclobutane->App_PPI presents pharmacophores Amide Amide Coupling Amine->Amide enables synthesis of Sulfonamide Sulfonamide Formation Amine->Sulfonamide Urea Urea/Thiourea Formation Amine->Urea Alkylation Reductive Alkylation Amine->Alkylation Amide->App_Kinase Sulfonamide->App_GPCR Urea->App_PPI

Caption: Logic diagram of the compound's utility in drug discovery.

  • Kinase Inhibitors: The pyrimidine ring is a classic "hinge-binding" motif found in many FDA-approved kinase inhibitors. The amine can be acylated with various carboxylic acids to build out a molecule that occupies the ATP-binding pocket, while the pyrimidine interacts with the hinge region of the kinase. The cyclobutane linker positions the elaborated sidechain in a specific 3D orientation, potentially increasing potency and selectivity.[7]

  • GPCR Modulators and Ion Channel Blockers: The rigid cyclobutane scaffold can be used to orient pharmacophoric groups in a precise manner to interact with the complex topologies of G-protein coupled receptors (GPCRs) or ion channels.

  • Improving DMPK Properties: Replacing more common flexible linkers (e.g., propyl, butyl chains) or flat aromatic rings with a cyclobutane ring can be a key strategy to improve drug metabolism and pharmacokinetic (DMPK) properties. The saturated nature of the ring can block sites of metabolic oxidation, potentially increasing a compound's half-life.[3]

Safety, Handling, and Storage

As a research chemical, 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride should be handled with appropriate precautions in a laboratory setting.

Table 2: GHS Hazard and Precautionary Information

Category Code(s) Description Source(s)
Pictogram GHS07 Exclamation Mark
Signal Word Warning
Hazard Statements H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precautionary Statements P261, P280 Avoid breathing dust. Wear protective gloves/eye protection.
P302+P352 IF ON SKIN: Wash with plenty of soap and water. [8]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[8] |

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents. The compound is stable at room temperature.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Sharma, A., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]

  • Wouters, J., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • Google Patents.
  • Orlova, Y., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. [Link]

  • Hsiao, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. [Link]

  • Hakobyan, R.S. (2015). Synthesis of (3-s-substituted)-1h-1,2,4-triazolyl-pyrimidine derivatives. Chemical Journal of Armenia. [Link]

  • Google Patents.
  • Gbadamosi, B. & Olasunkanmi, T. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Journal of Chemical and Pharmaceutical Research. [Link]

  • Aday, B., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. [Link]

Sources

Exploratory

Unraveling Strain: A Comprehensive Guide to the Structure Elucidation of Novel Cyclobutane-Containing Compounds

Executive Summary: The Cyclobutane Challenge Cyclobutanes have emerged as highly privileged scaffolds in modern medicinal chemistry. As bioisosteres for aromatic rings and gem-dimethyl groups, they offer enhanced metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Cyclobutane Challenge

Cyclobutanes have emerged as highly privileged scaffolds in modern medicinal chemistry. As bioisosteres for aromatic rings and gem-dimethyl groups, they offer enhanced metabolic stability, reduced molecular planarity (higher fraction of sp³ carbons), and unique conformational restriction[1]. However, the highly strained, puckered geometry of the cyclobutane ring—coupled with its complex, often overlapping NMR spin systems—presents a formidable challenge for structural analysts.

As a Senior Application Scientist, I have developed this whitepaper to provide researchers with a robust, self-validating analytical workflow. By integrating high-resolution mass spectrometry (HRMS), advanced nuclear magnetic resonance (NMR) spectroscopy, quantum mechanical DP4+ probability modeling, and vibrational circular dichroism (VCD), this guide establishes a definitive protocol for elucidating the 2D connectivity, relative stereochemistry, and absolute configuration of novel cyclobutane derivatives.

The Integrated Orthogonal Workflow

Structure elucidation cannot rely on a single analytical technique, especially for flexible, strained carbocycles. A self-validating system requires orthogonal data streams where the output of one technique serves as the boundary condition for the next.

Workflow A Novel Cyclobutane Sample B LC-HRMS/MS (Molecular Formula) A->B C 1D & 2D NMR (Planar Connectivity) B->C D NOESY / ROESY (Relative Stereochemistry) C->D E DFT & DP4+ Analysis (Stereo Validation) C->E Chemical Shifts D->E F VCD / ECD (Absolute Configuration) E->F G Final 3D Structure F->G

Integrated orthogonal workflow for cyclobutane structure elucidation.

Step 1: High-Resolution Mass Spectrometry (HRMS)

Before probing the spatial arrangement of atoms, the exact molecular formula must be locked in to prevent downstream analytical drift.

Protocol 1: LC-HRMS/MS Profiling
  • Sample Preparation: Dissolve 1 mg of the cyclobutane compound in LC-MS grade MeOH/H₂O (1:1).

  • Chromatography: Utilize a C18 reverse-phase UHPLC column with a gradient of 0.1% formic acid in water to acetonitrile.

  • Ionization: Employ Electrospray Ionization (ESI) in both positive and negative modes to ensure comprehensive ionization coverage.

  • Mass Analysis: Acquire full scan data (m/z 100-1000) at 120,000 resolution (FWHM), followed by Data-Dependent Acquisition (DDA) MS/MS for the top 5 most intense ions.

The Causality of the Method: High-resolution mass accuracy (< 2 ppm error) unambiguously establishes the molecular formula. More importantly, the DDA MS/MS fragmentation often reveals the cleavage of the cyclobutane ring via a retro-[2+2] cycloaddition pathway. Observing these specific fragmentation halves is a diagnostic hallmark that validates the presence of the highly strained carbocycle prior to NMR analysis.

Step 2: Advanced NMR Spectroscopy

Cyclobutanes rapidly interconvert between puckered conformations (the "butterfly" inversion) unless heavily substituted. The coupling constants (³JHH) are highly sensitive to these dihedral angles.

Table 1: Characteristic NMR Parameters for Cyclobutanes
ParameterTypical RangeStructural Implication / Causality
δ ¹³C (CH₂) 15 - 35 ppmUnsubstituted ring carbons are highly shielded due to severe ring strain and increased s-character of the C-C bonds.
δ ¹H (CH₂) 1.5 - 2.5 ppmYields complex higher-order multiplets due to strong geminal and vicinal couplings.
³Jcis 8.0 - 10.0 HzLarger coupling constant because cis protons are nearly eclipsed in the puckered conformation[2].
³Jtrans 5.0 - 8.0 HzSmaller coupling constant; highly dependent on the degree of ring puckering[2].
⁴JHH (W-coupling) 1.0 - 2.0 HzDiagnostic for rigid, cross-ring interactions in sterically locked cyclobutane conformations.
Protocol 2: Self-Validating NMR Acquisition
  • Solvent Selection: Begin with CDCl₃. If severe multiplet overlap occurs in the 1.5–2.5 ppm region, evaporate and reconstitute in Benzene-d₆. Causality: Aromatic Solvent-Induced Shifts (ASIS) alter the magnetic environment, often resolving overlapping cyclobutane multiplets without needing higher magnetic fields.

  • 1D Experiments: Acquire ¹H (preferably at 600 MHz or 800 MHz) and ¹³C spectra using a cryogenic probe to maximize the signal-to-noise ratio for quaternary carbons.

  • 2D Connectivity: Run a multiplicity-edited HSQC to distinguish CH₂ groups (negative phase) from CH/CH₃ groups (positive phase). Follow with an HMBC optimized for long-range couplings (ⁿJngcontent-ng-c3247175280="" class="ng-star-inserted">CH = 8 Hz). Causality: For [2+2] cyclobutane dimers, HMBC and higher-order coupling patterns are critical for distinguishing head-to-head (higher-order methine coupling) from head-to-tail regiochemistry.

  • Relative Stereochemistry: Acquire a 2D NOESY (mixing time 300-500 ms). If the molecule falls into the medium-size regime (~1000 Da) where the NOE approaches zero, switch to a ROESY experiment.

Step 3: Computational NMR and DP4+ Probability

In cyclobutane systems, NOESY data can sometimes be ambiguous due to the flexibility of the puckered ring and near-zero ³Jngcontent-ng-c3247175280="" class="ng-star-inserted">HH couplings in certain dihedral arrangements. When physical NMR cannot definitively assign relative stereochemistry, quantum mechanical modeling is required. The DP4+ probability method statistically compares experimental chemical shifts against Density Functional Theory (DFT) calculated shifts for all possible diastereomers[3].

Protocol 3: DP4+ Computational Workflow
  • Conformational Search: Perform a molecular mechanics (e.g., MMFF) conformational search for all candidate diastereomers.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G* level[4].

  • NMR Shielding Calculation: Calculate the magnetic shielding tensors for ¹H and ¹³C at the mPW1PW91/6-311+G** level[4].

  • Statistical Analysis: Input the experimental and calculated shifts into the DP4+ script to generate a Bayesian probability for each diastereomer.

The Causality of the Method: Human interpretation of subtle NOE cross-peaks is prone to confirmation bias. DP4+ eliminates this bias by mathematically determining the most probable relative configuration. The specific combination of B3LYP for geometry and mPW1PW91 for shielding is proven to yield mean absolute errors (MAE) of <1.5 ppm for ¹³C, pushing the limits of stereochemical elucidation[4].

DP4 A Candidate Diastereomers B Conformational Search (MMFF) A->B C DFT Optimization (B3LYP) B->C D NMR Shielding (mPW1PW91) C->D E DP4+ Statistical Analysis D->E F Assigned Stereoisomer E->F

Computational DP4+ workflow for relative stereochemistry assignment.

Step 4: Absolute Configuration via Vibrational Circular Dichroism (VCD)

Historically, X-ray crystallography was the gold standard for determining absolute configuration. However, cyclobutanes are frequently isolated as oils or resist crystallization. Vibrational Circular Dichroism (VCD) bypasses this limitation by measuring the differential absorption of left versus right circularly polarized infrared light during a vibrational transition directly in solution[5][6].

Protocol 4: VCD Measurement and DFT Validation
  • Sample Preparation: Dissolve 5–10 mg of the pure enantiomer in 150 µL of CDCl₃. Inject the solution into a BaF₂ liquid cell with a 100 µm path length.

  • Data Acquisition: Acquire the IR and VCD spectra simultaneously using a VCD spectrometer equipped with a photo-elastic modulator (PEM)[5]. Accumulate scans for 4 to 8 hours to ensure a high signal-to-noise ratio (ΔA is typically very small, 10⁻³ to 10⁻⁵).

  • DFT Calculation: Optimize the geometry of the chosen enantiomer and calculate its theoretical VCD spectrum (e.g., at the B3LYP/6-31G(d) level).

  • Spectral Matching: Overlay the experimental and calculated spectra. A direct match confirms the absolute configuration; a mirror-image match indicates the opposite enantiomer.

The Causality of the Method: VCD is intentionally chosen over Electronic Circular Dichroism (ECD) because many cyclobutane derivatives lack a strong UV-Vis chromophore near their chiral centers. VCD, conversely, probes the entire molecular backbone, providing a feature-rich, highly reliable spectral fingerprint that does not require crystallization or derivatization[7].

Conclusion

The structural elucidation of cyclobutane-containing compounds demands a paradigm shift from traditional, linear analytical methods to a multi-dimensional, orthogonal approach. By systematically integrating high-field NMR, DP4+ computational statistics, and VCD, researchers can confidently assign both the relative and absolute stereochemistry of highly strained carbocycles, ensuring the scientific integrity required for advanced drug development.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: nih.gov URL:[Link]

  • Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives Source: researchgate.net URL:[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures Source: ipb.pt URL:[Link]

  • The optimal DFT approach in DP4 NMR structure analysis – pushing the limits of relative configuration elucidation Source: scispace.com URL:[Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Source: spectroscopyasia.com URL:[Link]

  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism Source: nih.gov URL:[Link]

Sources

Foundational

Advanced In Silico Modeling of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine Hydrochloride: A Technical Guide for Rational Drug Design

Executive Summary The rational design of targeted therapeutics relies heavily on the precise computational modeling of small molecule building blocks. 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (CAS: 1803566-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise computational modeling of small molecule building blocks. 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (CAS: 1803566-60-0) is a highly versatile pharmacophoric scaffold. It combines the kinase-targeting potential of a pyrimidine ring, the conformational rigidity of a cyclobutane spacer, and the enhanced aqueous solubility of an amine hydrochloride salt.

This whitepaper outlines a field-proven, self-validating in silico framework for modeling this compound. By bridging Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD), this guide provides drug development professionals with the mechanistic causality required to accurately predict binding affinities and pharmacokinetic behavior.

Structural & Physicochemical Rationale

To accurately model 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride, one must first deconstruct its structural components and understand why specific computational parameters are chosen:

  • The Pyrimidine Ring: Pyrimidine derivatives are privileged scaffolds in oncology and immunology, known for their ability to act as potent inhibitors of cyclin-dependent kinases (e.g., CDK2) and cyclooxygenase (COX) enzymes ()[1]. The nitrogen atoms in the pyrimidine ring act as critical hydrogen-bond acceptors, typically interacting with the backbone amides of a kinase hinge region.

  • The Cyclobutane Core: Unlike flexible alkyl chains, the cyclobutane ring restricts the conformational space of the molecule, acting as a rigid vector that projects the amine group toward solvent-exposed regions or acidic residues.

  • The Hydrochloride Salt: In its solid state, the hydrochloride form prevents structural disorder and aggregation ()[2]. In physiological in silico models, the primary amine must be modeled in its protonated state (-NH₃⁺), which fundamentally alters its electrostatic potential map and solvation free energy.

Pharmacophore Pyrimidine Pyrimidine Ring (H-Bond Acceptor) Cyclobutane Cyclobutane Core (Rigid Spacer) Pyrimidine->Cyclobutane Ether Linkage TargetHinge Kinase Hinge Region Pyrimidine->TargetHinge H-Bonds Amine Protonated Amine (Salt Bridge Donor) Cyclobutane->Amine Covalent TargetSolvent Acidic Residues (Asp/Glu) Amine->TargetSolvent Ionic Interaction

Fig 1. Pharmacophoric mapping and predicted target interactions of the molecule.

Quantum Mechanical (QM) Conformational Profiling

The Causality: Standard Molecular Mechanics (MM) force fields (e.g., OPLS, CHARMM) often fail to accurately capture the "butterfly" puckering energy barrier of the cyclobutane ring and the rotational barriers of the ether linkage. Therefore, Density Functional Theory (DFT) is mandatory to establish the global energy minimum of the cis and trans isomers before docking.

Step-by-Step Methodology: Ligand Preparation & QM
  • Isomer Generation: Generate 3D conformers for both the cis and trans isomers of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine.

  • Protonation State Assignment: Use a pKa predictor (e.g., Epik) at pH 7.4 ± 0.2. The primary amine must be assigned a +1 formal charge (-NH₃⁺) to reflect the dissociation of the HCl salt in a biological environment.

  • QM Energy Minimization: Export the structures to a QM engine (e.g., Jaguar or Gaussian). Execute a DFT optimization using the B3LYP functional and 6-31G** basis set. This level of theory adequately accounts for the electron correlation required to stabilize the ether oxygen's lone pairs against the pyrimidine π-system.

  • Charge Calculation: Calculate the Electrostatic Potential (ESP) charges. Save the optimized geometry as a .mol2 or .pdbqt file for downstream docking.

Target Identification & Molecular Docking Protocols

The Causality: Pyrimidine derivatives frequently target the ATP-binding pocket of kinases or the active sites of inflammatory enzymes ()[3]. A self-validating docking protocol ensures that the scoring function accurately reproduces known biological interactions rather than generating computational artifacts.

Step-by-Step Methodology: Kinase Docking
  • Target Preparation: Download a relevant high-resolution crystal structure (e.g., CDK2) from the Protein Data Bank. Strip crystallographic waters beyond 5 Å of the active site, add missing hydrogens, and optimize the H-bond network at pH 7.4.

  • Grid Generation: Define a 20×20×20 Å receptor grid centered on the kinase hinge region (e.g., Leu83 in CDK2).

  • System Validation (Redocking): Redock the native co-crystallized pyrimidine ligand. Validation Gate: The protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å.

  • Ligand Docking: Dock the QM-optimized cyclobutane derivative using Glide Extra Precision (XP) or AutoDock Vina.

  • Pose Filtering: Discard poses that lack a hydrogen bond between the pyrimidine nitrogen and the hinge region backbone. Prioritize poses where the protonated amine forms a salt bridge with solvent-channel acidic residues (e.g., Asp86).

Molecular Dynamics (MD) Simulations & Solvation

The Causality: Docking provides a static snapshot in a vacuum-like active site. MD simulations introduce time, temperature, and explicit solvation. Crucially, because the drug is a hydrochloride salt, the introduction of explicit chloride (Cl⁻) ions is required to accurately model Debye-Hückel screening and prevent artificial electrostatic repulsion in the solvent box ()[4].

Step-by-Step Methodology: 100 ns NPT Simulation
  • System Solvation: Place the top-ranked docking complex into an orthorhombic simulation box. Fill with TIP3P water molecules, ensuring a minimum 10 Å buffer between the protein and the box boundaries.

  • Ionization & Salt Modeling: Neutralize the system's net charge. Add explicit Cl⁻ ions corresponding to the protonated amines, followed by 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration: Perform 100 ps of NVT (constant volume/temperature at 300 K) using a Berendsen thermostat, followed by 100 ps of NPT (constant pressure/temperature at 1 bar) using a Parrinello-Rahman barostat. Apply position restraints (1000 kJ/mol/nm²) on heavy atoms.

  • Production Run: Remove restraints and execute a 100 ns production run using GROMACS or Desmond with the OPLS4 or CHARMM36 force field.

  • Trajectory Analysis: Extract the RMSD to assess overall complex stability. Calculate the Root Mean Square Fluctuation (RMSF) to evaluate the flexibility of the cyclobutane linker. A stable amine-aspartate salt bridge persisting for >80% of the simulation time strongly indicates in vivo efficacy ()[5].

Workflow LigPrep Ligand Preparation (DFT/QM Puckering) Docking Molecular Docking (Kinase Hinge Targeting) LigPrep->Docking MD Molecular Dynamics (Explicit Cl- Solvation) Docking->MD ADMET ADMET Prediction (PK & Solubility) MD->ADMET

Fig 2. Sequential in silico workflow for 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine HCl.

ADMET & Pharmacokinetic Prediction

The hydrochloride salt formulation inherently improves the dissolution profile of the cyclobutane-pyrimidine scaffold. Below is a summary of the predicted quantitative data utilizing consensus models (SwissADME, QikProp) for this specific compound[6].

ParameterPredicted ValuePharmacological Implication
Molecular Weight 201.65 g/mol (Base: 165.20)Highly efficient ligand efficiency; ideal for oral bioavailability (Lipinski's Rule of 5 compliant).
LogP (Octanol/Water) 0.8 - 1.2Optimal balance of aqueous solubility and lipid membrane permeability.
pKa (Primary Amine) ~9.8Exists primarily as a protonated cation at physiological pH (7.4), critical for target anchoring.
Topological Polar Surface Area 48.3 ŲExcellent cell permeability; high probability of crossing the blood-brain barrier (BBB) if desired.
Aqueous Solubility (LogS) -1.5 (Highly Soluble)The hydrochloride salt formation prevents drug aggregation and enhances rapid gastrointestinal dissolution.

Conclusion

The in silico modeling of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride requires a nuanced approach that respects its structural realities. By applying QM to resolve the cyclobutane pucker, utilizing self-validating docking protocols for the pyrimidine pharmacophore, and explicitly modeling the chloride counter-ions during MD simulations, researchers can generate highly reliable, predictive data to accelerate lead optimization and drug discovery pipelines.

References

  • Wang, F., et al. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics and Modelling.[Link]

  • Skrdla, P. J. (2023). Drug Aggregation of Sparingly-Soluble Ionizable Drugs: Molecular Dynamics Simulations of Papaverine and Prostaglandin F2α. Molecular Pharmaceutics (ACS).[Link]

  • Southern, S. A. (2025). NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs. Crystal Growth & Design (ACS).[Link]

  • Roshdi, M., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives... Pharmaceuticals (MDPI).[Link]

  • Tadayon, M., & Garkani-Nejad, Z. (2019). In silico study combining QSAR, docking and molecular dynamics simulation on 2,4-disubstituted pyridopyrimidine derivatives. Journal of Receptors and Signal Transduction.[Link]

  • El-Gohary, N. M., et al. (2021). Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic Chemistry.[Link]

Sources

Exploratory

The Pyrimidine Scaffold in Medicinal Chemistry: Structural Biology, Synthesis, and Lead Optimization

Executive Summary: The Privileged Nature of the 1,3-Diazine Ring In the realm of medicinal chemistry, the pyrimidine (1,3-diazine) ring stands as one of the most profoundly privileged scaffolds. Its ubiquity in FDA-appro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Nature of the 1,3-Diazine Ring

In the realm of medicinal chemistry, the pyrimidine (1,3-diazine) ring stands as one of the most profoundly privileged scaffolds. Its ubiquity in FDA-approved therapeutics is not coincidental; it is rooted in profound evolutionary biology and quantum mechanics. Because pyrimidine constitutes the core of endogenous nucleobases (cytosine, thymine, uracil) and is a structural isomer of the purine system found in adenosine triphosphate (ATP)[1], biological systems have evolved a vast array of receptors and enzymes designed to recognize this pharmacophore.

From a physicochemical perspective, the pyrimidine ring is electron-deficient. The two electronegative nitrogen atoms withdraw electron density from the π -system, rendering the scaffold highly resistant to oxidative metabolism (a common failure point for electron-rich heterocycles) while simultaneously priming the ring for nucleophilic aromatic substitution ( SN​Ar ) and transition-metal-catalyzed cross-coupling[2]. This guide dissects the causality behind pyrimidine's success, focusing on kinase inhibition, synthetic functionalization, and rational lead optimization.

Structural Biology & Pharmacophore Modeling in Kinase Inhibition

The most prominent application of the pyrimidine scaffold—particularly fused systems like pyrrolo[2,3- d ]pyrimidine and pyrazolo[3,4- d ]pyrimidine—is in the design of small-molecule kinase inhibitors[3].

The Causal Mechanism of ATP Mimicry

Kinases catalyze the transfer of the γ -phosphate from ATP to a substrate. To inhibit this, small molecules must outcompete intracellular ATP (which exists at high millimolar concentrations). The pyrimidine scaffold excels here because its N1 and N3 atoms act as precise bidentate hydrogen-bond acceptors, mimicking the adenine ring of ATP[4]. These nitrogens interact directly with the backbone amide NH and carbonyl groups of the kinase's hinge region [3].

Type I vs. Type II Inhibition Modalities

The binding mode of pyrimidine derivatives is heavily dictated by the conformation of the highly conserved DFG (Asp-Phe-Gly) motif in the kinase activation loop:

  • Type I Inhibitors: Bind to the active conformation (DFG-in). The pyrimidine core anchors to the hinge region, while peripheral substituents occupy the ribose and phosphate binding pockets.

  • Type II Inhibitors: Bind to the inactive conformation (DFG-out). The outward flip of the phenylalanine residue exposes a deep, hydrophobic allosteric cleft. Extended pyrimidine derivatives (often featuring amide linkers) can bridge the hinge region and this allosteric pocket, offering superior kinase selectivity[5].

G A Pyrimidine Scaffold (Pharmacophore Core) B ATP Hinge Region Binding (N1/N3 H-Bond Acceptors) A->B Structural Mimicry C DFG-In Conformation (Active Kinase State) B->C Binds Active State D DFG-Out Conformation (Inactive Kinase State) B->D Binds Inactive State E Type I Inhibitor (Orthosteric Blockade) C->E High Potency, Lower Selectivity F Type II Inhibitor (Exploits Allosteric Cleft) D->F High Selectivity, Slower Off-Rate

Logical workflow of pyrimidine-based kinase inhibitor design targeting DFG conformations.

Key Therapeutic Applications & Quantitative Data

The versatility of the pyrimidine scaffold has led to breakthrough therapies, particularly in oncology and immunology. By subtly altering the substituents on the pyrimidine or pyrrolopyrimidine core, medicinal chemists can shift selectivity across the kinome.

Table 1: Representative Pyrimidine-Based FDA-Approved Drugs
Drug NamePrimary TargetScaffold TypeCellular IC 50​ (Approx)Clinical Indication
Imatinib BCR-ABL, c-KIT2-phenylaminopyrimidine250 nMChronic Myeloid Leukemia
Ribociclib CDK4 / CDK6Pyrrolo[2,3- d ]pyrimidine10 nM / 39 nMHR+ Breast Cancer
Baricitinib JAK1 / JAK2Pyrrolo[2,3- d ]pyrimidine5.9 nM / 5.7 nMRheumatoid Arthritis
Tofacitinib JAK1 / JAK3Pyrrolo[2,3- d ]pyrimidine3.2 nM / 1.6 nMUlcerative Colitis
Parsaclisib PI3K δ Pyrazolo[3,4- d ]pyrimidine1 nMB-cell Lymphomas

Data synthesized from established pharmacological profiles of pyrimidine/pyrrolopyrimidine derivatives[6],[3],[7].

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling

To construct the complex architectures seen in Table 1, robust carbon-carbon bond formation is required. The Suzuki-Miyaura cross-coupling is the premier method for functionalizing halogenated pyrimidines[8].

Because the pyrimidine ring is electron-deficient, oxidative addition of the palladium catalyst into the carbon-halogen bond is highly favorable. In polyhalogenated systems (e.g., 2,4-dichloropyrimidine), the C4 position is electronically more activated and less sterically hindered than the C2 position, allowing for highly regioselective sequential couplings[2].

Self-Validating Protocol: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine

Objective: Synthesize 4-aryl-2-chloropyrimidine via regioselective C4-arylation. Rationale for Reagents: Pd(PPh3​)4​ is chosen as the Pd(0) source for efficient oxidative addition. K3​PO4​ or Na2​CO3​ is used as a base to activate the boronic acid into a nucleophilic boronate complex, a strict prerequisite for the transmetalation step[9]. 1,4-Dioxane/Water provides optimal solubility for both organic substrates and inorganic bases.

Step-by-Step Methodology:

  • Reaction Setup & Degassing (Critical Step):

    • To a flame-dried Schlenk tube, add 2,4-dichloropyrimidine (1.0 equiv) and the arylboronic acid (1.05 equiv). Note: Strict stoichiometric control prevents over-coupling at the C2 position.

    • Add K3​PO4​ (2.0 equiv) and Pd(PPh3​)4​ (0.02 to 0.05 equiv)[8],[2].

    • Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v). Causality: Oxygen must be rigorously excluded via freeze-pump-thaw or sparging, as O2​ rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Thermal Activation:

    • Seal the tube and heat the biphasic mixture to 80 °C under an argon atmosphere with vigorous stirring.

  • In-Process Monitoring:

    • Monitor reaction progress via LC-MS or TLC (typically 2 to 6 hours). The system is self-validating: the disappearance of the starting material mass ( M+ ) and the appearance of the mono-coupled product mass ( M++Aryl−Cl ) confirms successful transmetalation and reductive elimination[8].

  • Workup & Purification:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash with brine.

    • Rationale: The aqueous wash removes inorganic salts and residual boronic acid.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the 4-aryl-2-chloropyrimidine.

Lead Optimization Strategies for Pyrimidine Scaffolds

While pyrimidines are excellent binders, raw "hit" compounds often suffer from poor pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The planar, rigid nature of fused pyrimidines can lead to high crystal lattice energy, resulting in poor aqueous solubility and low oral bioavailability.

Rational Optimization Tactics:
  • Disrupting Planarity (Solubility): Introduction of sp3 -rich saturated heterocycles (e.g., morpholine, piperazine, or tetrahydropyran) at the C2 or C4 positions. This breaks molecular planarity, lowers the melting point, and introduces a basic amine that can be formulated as a hydrochloride or mesylate salt to drastically improve aqueous solubility.

  • Metabolic Shielding (Half-Life): If in vivo studies reveal rapid clearance via Cytochrome P450 (CYP) mediated oxidation of pendant phenyl rings, fluorine atoms are strategically placed at the metabolically labile para or ortho positions. Fluorine's high electronegativity lowers the HOMO energy of the ring, resisting oxidative attack.

  • Kinome Selectivity (Toxicity): To prevent off-target toxicity (e.g., cardiotoxicity from hERG binding or broad-spectrum kinase inhibition), the solvent-exposed regions of the pyrimidine scaffold are bulked up with sterically demanding groups that only the target kinase's specific pocket can accommodate.

G Hit Hit Compound (Poor PK/PD) Sol Solubility Optimization (Add sp3 Heterocycles) Hit->Sol Met Metabolic Stability (Fluorine Shielding) Sol->Met Tox Toxicity Reduction (Steric Tuning for Selectivity) Met->Tox Lead Optimized Lead (Clinical Candidate) Tox->Lead

Sequential lead optimization strategy for pyrimidine derivatives addressing PK/PD and toxicity.

References

  • MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." Molecules, 2020. Available at: [Link]

  • National Institutes of Health (NIH). "The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021." Mini Reviews in Medicinal Chemistry, 2023. Available at:[Link]

  • MDPI. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules, 2021. Available at: [Link]

  • American Chemical Society (ACS). "Synthetic Entries to and Biological Activity of Pyrrolopyrimidines." Chemical Reviews, 2015. Available at: [Link]

  • Semantic Scholar. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules, 2021. Available at:[Link]

  • National Institutes of Health (NIH). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020. Available at:[Link]

  • American Chemical Society (ACS). "Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • National Institutes of Health (NIH). "Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors." International Journal of Molecular Sciences, 2013. Available at:[Link]

Sources

Foundational

Discovery and Synthesis of Pyrimidine-Based Kinase Inhibitors: A Technical Guide to Rational Design and Clinical Translation

Abstract: The pyrimidine scaffold remains one of the most privileged structures in modern medicinal chemistry, particularly in the targeted inhibition of oncogenic kinases. As a Senior Application Scientist, I have struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pyrimidine scaffold remains one of the most privileged structures in modern medicinal chemistry, particularly in the targeted inhibition of oncogenic kinases. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between computational rational design, synthetic execution, and pharmacological validation. By examining the causality behind structural modifications—specifically focusing on the landmark third-generation epidermal growth factor receptor (EGFR) inhibitor, Osimertinib—this guide provides field-proven methodologies for synthesizing and validating covalent pyrimidine-based kinase inhibitors.

The Pyrimidine Scaffold: Structural Causality in Kinase Inhibition

The ubiquity of the pyrimidine core in FDA-approved kinase inhibitors is not coincidental; it is rooted in strict biomolecular causality. The human kinome utilizes ATP as a universal phosphate donor. The pyrimidine ring structurally mimics the adenine moiety of ATP, allowing it to act as a highly efficient hinge-binding motif within the kinase ATP-binding pocket[1].

The nitrogen atoms at the 1- and 3-positions of the pyrimidine ring act as critical hydrogen bond acceptors. When we design 2,4-diaminopyrimidines or fused systems like pyrazolo[1,5-a]pyrimidines, we are engineering molecules that satisfy the hydrogen-bonding requirements of the kinase hinge region (e.g., Met793 in EGFR) while projecting substituents into the solvent-exposed and hydrophobic sub-pockets to drive selectivity[2].

Rational Design of Covalent Inhibitors: The Osimertinib Paradigm

Tumors invariably develop resistance to first-generation reversible inhibitors. In non-small cell lung cancer (NSCLC), the T790M "gatekeeper" mutation in EGFR increases the receptor's affinity for ATP, effectively outcompeting reversible drugs[3].

To overcome this, third-generation inhibitors like Osimertinib (AZD9291) were rationally designed with a mono-anilino-pyrimidine core and a reactive acrylamide warhead[3].

  • The Methoxy Group: Strategically placed on the aniline ring, the methoxy group induces a steric conformational twist, optimally vectoring the acrylamide warhead toward the target residue.

  • The Acrylamide Warhead: Acting as a Michael acceptor, it forms an irreversible covalent bond with the sulfhydryl group of the Cys797 residue in the mutant EGFR ATP-binding site[4]. This irreversible binding completely negates the increased ATP affinity caused by the T790M mutation.

EGFR_Pathway cluster_pathways Downstream Oncogenic Signaling Ligand EGF Ligand Receptor Mutant EGFR (T790M/L858R) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylates Receptor->PI3K Blocked MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylates Receptor->MAPK Blocked Inhibitor Osimertinib (Covalent Inhibitor) Inhibitor->Receptor Irreversible Binding (Cys797) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Outcome Tumor Cell Proliferation PI3K->Outcome Promotes MAPK->Outcome Promotes

EGFR signaling pathway and the irreversible covalent inhibition mechanism of Osimertinib.

Quantitative Pharmacological Profiling

The success of a pyrimidine-based covalent inhibitor is measured by its therapeutic window—its ability to potently inhibit the mutant kinase while sparing the wild-type (WT) variant to minimize dose-limiting toxicities (e.g., skin rash and diarrhea)[3]. The biochemical IC50 data for Osimertinib clearly demonstrates this engineered selectivity.

Table 1: Biochemical IC50 Profiling of Osimertinib against EGFR Variants [3][4]

EGFR VariantMutation TypeOsimertinib IC50 (nM)Clinical Significance
Wild-Type (WT) None~490Spared (Minimizes off-target toxicity)
L858R Sensitizing~1.2Highly potent against primary mutation
Exon 19 Deletion Sensitizing~1.3Highly potent against primary mutation
L858R + T790M Acquired Resistance~5 - 15Overcomes first-generation resistance
Exon 19 del + T790M Acquired Resistance~13Overcomes first-generation resistance

Experimental Methodology: High-Yield Synthesis of Osimertinib

To achieve the complex functionalization of the pyrimidine core, a highly convergent synthetic route is employed. The following protocol outlines the multi-step synthesis of Osimertinib, detailing the causality behind the reagent selection to ensure a self-validating workflow[5][6][7].

Synthesis_Workflow Step1 1. SNAr Reaction (Pyrimidine + Aniline) Step2 2. Suzuki Coupling (Indole Boronic Acid) Step1->Step2 DIPEA, 110°C Step3 3. Nitro Reduction (Fe / NH4Cl) Step2->Step3 Pd(OAc)2, PPh3 Step4 4. Acylation (Acryloyl Chloride) Step3->Step4 Reflux, 80°C Product Osimertinib (API) Step4->Product TEA, 0°C

Convergent synthetic workflow for the pyrimidine-based covalent inhibitor Osimertinib.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Couple 2,4-dichloro-5-methoxypyrimidine with N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline.

  • Causality: The 4-chloro position of the pyrimidine is highly electrophilic due to the electron-withdrawing nature of the adjacent ring nitrogens, allowing regioselective substitution. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without reacting with the electrophile.

  • Procedure: Dissolve the pyrimidine (1.0 eq) and aniline (1.05 eq) in 1,4-dioxane. Add DIPEA (2.5 eq). Heat to 110 °C and stir for 6 hours. Cool, dilute with water, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate[7].

  • Self-Validation/QC: LC-MS must confirm the mass of the mono-substituted intermediate. The absence of di-substituted byproducts validates the regioselectivity.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Objective: Introduce the indole moiety via C-C bond formation.

  • Causality: Palladium-catalyzed cross-coupling is highly tolerant of the existing nitro and amine functional groups. Degassing the solvent is critical to prevent the oxidation of the Pd(0) active catalyst species.

  • Procedure: Combine the Step 1 product (1.0 eq) and 1-methyl-1H-indol-3-ylboronic acid (1.2 eq) in a 4:1 1,4-dioxane/water mixture. Add Na₂CO₃ (3.0 eq). Degas with argon for 20 minutes. Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq). Heat to 100 °C for 12 hours. Extract and purify via silica gel chromatography[6][7].

Step 3: Nitro Group Reduction
  • Objective: Reduce the nitro group to a primary amine to prepare for acylation.

  • Causality: Mild reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is chosen over aggressive catalytic hydrogenation (Pd/C + H₂) to prevent unintended cleavage of the newly formed C-N bonds or reduction of the pyrimidine ring.

  • Procedure: Suspend the Step 2 product in ethanol/water. Add NH₄Cl (5.0 eq) and Fe powder (5.0 eq). Reflux at 80-85 °C for 3 hours. Filter hot through a Celite pad to remove iron salts, concentrate, and extract with dichloromethane (DCM)[7].

Step 4: Acylation (Warhead Installation)
  • Objective: Install the acrylamide Michael acceptor.

  • Causality: Acryloyl chloride is highly reactive and prone to polymerization. The reaction must be strictly maintained at 0 °C. Triethylamine (TEA) acts as an acid scavenger to prevent the protonation of the newly formed aniline, which would deactivate it.

  • Procedure: Dissolve the Step 3 amine (1.0 eq) in dry DCM at 0 °C. Add TEA (1.5 eq). Dropwise, add acryloyl chloride (1.1 eq). Stir for 3 hours, allowing gradual warming to room temperature. Quench with water, wash with saturated NaHCO₃, dry, and concentrate. Purify via recrystallization to yield Osimertinib[7].

  • Self-Validation/QC: ¹H-NMR must show the distinct vinylic protons of the acrylamide group (multiplets between 5.7 and 6.5 ppm), confirming successful warhead installation.

In Vitro Validation: ADP-Glo Kinase Assay Protocol

To validate the synthesized pyrimidine inhibitor, a biochemical kinase assay is required. The ADP-Glo™ assay is utilized because it measures ADP production directly, making it a universal, self-validating system independent of specific peptide substrate sequences[4].

  • Reagent Preparation: Prepare a kinase buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). Serially dilute the synthesized Osimertinib in DMSO (10-point curve, 1:3 dilutions)[4].

  • Enzyme Incubation: In a 384-well opaque plate, add 1 µL of the compound dilution. Add 2 µL of recombinant mutant EGFR (e.g., L858R/T790M) diluted in kinase buffer. Incubate at room temperature for 60 minutes. Causality: Pre-incubation is mandatory for covalent inhibitors to allow time for the irreversible bond to form.

  • Reaction Initiation: Add 2 µL of a mixture containing ultra-pure ATP (at the Km concentration for the specific EGFR variant) and the Poly(Glu, Tyr) 4:1 peptide substrate. Incubate for 60 minutes[4].

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30-minute incubation)[4].

  • Data Analysis & QC: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

    • Self-Validation Check: Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor > 0.5 validates the assay's robustness and the reliability of the generated IC50 data.

Conclusion

The discovery and synthesis of pyrimidine-based kinase inhibitors represent a triumph of rational drug design. By understanding the biomolecular causality of the kinase hinge region, medicinal chemists can leverage the 2,4-diaminopyrimidine scaffold to achieve high-affinity binding. Furthermore, the strategic installation of an acrylamide warhead, as demonstrated by the synthesis of Osimertinib, provides a definitive solution to acquired resistance mechanisms like the T790M mutation. Strict adherence to self-validating synthetic and pharmacological protocols ensures that these molecules can be successfully translated from the bench to the clinic.

References

  • 2. 3. 4. 5.

  • 7. 8. 9. 10. 11.

Sources

Exploratory

Pharmacokinetic Profile of Phenylcycloalkylmethylamine Derivatives: A Technical Guide to ADME, CYP450 Metabolism, and Bioanalytical Workflows

Mechanistic Rationale and Chemical Evolution Phenylcycloalkylmethylamine derivatives (PDs) represent a potent class of monoamine transporter inhibitors, functioning primarily as serotonin-norepinephrine-dopamine reuptake...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Chemical Evolution

Phenylcycloalkylmethylamine derivatives (PDs) represent a potent class of monoamine transporter inhibitors, functioning primarily as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). Historically, first-generation compounds in this structural family, such as the cyclobutanemethanamine derivative sibutramine, demonstrated profound efficacy in appetite suppression and mood regulation[1].

However, the clinical utility of early-generation PDs was heavily restricted by their pharmacokinetic (PK) profiles. The parent compounds undergo rapid, extensive first-pass metabolism to form secondary (M1) and primary (M2) amine metabolites. These active metabolites possess exceptionally long half-lives (up to 16 hours), leading to steady-state accumulation that drives peripheral sympathomimetic toxicity, notably dose-dependent increases in blood pressure and heart rate[2].

Next-generation phenylcycloalkylmethylamines (such as those protected under2[2], including preclinical candidates like RP1208) have been structurally engineered to optimize this metabolic clearance. By modulating the steric hindrance around the cycloalkyl ring, researchers aim to preserve the triple-reuptake inhibition while accelerating the Phase II conjugation of M1/M2, thereby widening the therapeutic window for obesity and depression treatments[3].

In-Depth ADME Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of PDs is critical for designing robust clinical dosing regimens.

Absorption and the Splanchnic Blood Flow Phenomenon (Food Effects)

Phenylcycloalkylmethylamines are rapidly absorbed from the gastrointestinal tract, achieving >77% absolute absorption. However, due to aggressive hepatic extraction, the systemic bioavailability of the parent drug is inherently low under fasting conditions.

The Causality of Food Effects: When these derivatives are administered with a high-fat meal, the Tmax​ is significantly delayed (by 2 to 4 hours). Counterintuitively, the Area Under the Curve (AUC) and Cmax​ for the parent drug and its immediate M1 metabolite increase significantly[4]. Why does this occur? A high-fat meal transiently increases splanchnic blood flow. This physiological shift overwhelms the hepatic extraction ratio during the initial absorption phase, allowing a larger fraction of the parent drug to bypass first-pass CYP450 metabolism[5]. The M2 metabolite, which forms further downstream, remains unaffected by this transient absorption-phase phenomenon.

Distribution and Protein Binding

PDs are highly lipophilic, resulting in extensive tissue distribution. In vitro plasma protein binding assays demonstrate that the parent drug, M1, and M2 are heavily bound to human plasma proteins (typically >94% to 97%).

Metabolism: The CYP3A4 N-Demethylation Cascade

The metabolic clearance of phenylcycloalkylmethylamines is predominantly driven by the cytochrome P450 3A4 (CYP3A4) isozyme, with minor contributions from CYP2D6[3]. The parent drug undergoes sequential N-demethylation to yield the pharmacologically active M1 (secondary amine) and M2 (primary amine).

MetabolicPathway Parent Phenylcycloalkylmethylamine (Parent Drug) CYP3A4_1 CYP3A4 / CYP2D6 (N-demethylation) Parent->CYP3A4_1 M1 Secondary Amine (Active Metabolite M1) CYP3A4_1->M1 First-pass CYP3A4_2 CYP3A4 (N-demethylation) M1->CYP3A4_2 M2 Primary Amine (Active Metabolite M2) CYP3A4_2->M2 Inactive Hydroxylation / Conjugation (Inactive Metabolites) M2->Inactive Phase II

CYP450-mediated N-demethylation pathway of phenylcycloalkylmethylamines.

Quantitative Pharmacokinetic Data

To facilitate cross-compound comparison, the following tables summarize the expected PK parameters and Drug-Drug Interaction (DDI) liabilities for this chemical class.

Table 1: Comparative Pharmacokinetic Parameters (Fasting vs. Fed)

Data synthesized from representative cycloalkylmethylamine clinical profiles[4][6].

AnalyteState Cmax​ (pg/mL) Tmax​ (h)AUC (pg*h/mL)Half-life ( t1/2​ ) (h)
Parent Drug Fasting~3,5001.2~12,0001.1
Parent Drug Fed~4,8003.5~18,0001.2
M1 (Secondary) Fasting~4,2001.5~25,00014.0
M1 (Secondary) Fed~5,9004.0~45,00014.5
M2 (Primary) Fasting~6,5003.0~85,00016.0
M2 (Primary) Fed~6,3005.5~84,00016.2
Table 2: Impact of CYP3A4 Modulators on Exposure (DDI Profile)

Because over 25% of psychiatric medications interact with CYP3A4, parallel registrational DDI studies are mandatory[3].

Co-administered AgentMechanismImpact on Parent AUCClinical Implication
Itraconazole Strong CYP3A4 Inhibitor+15% to +25%Risk of elevated blood pressure; requires therapeutic monitoring.
Phenytoin Strong CYP3A4 Inducer-40% to -54%Risk of sub-therapeutic efficacy; dose escalation may be required.

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

Because the parent compound undergoes such aggressive first-pass metabolism, its circulating plasma concentrations are exceptionally low (pg/mL range). Standard protein precipitation (PPT) is inadequate for this analysis due to severe ion suppression from endogenous phospholipids.

To guarantee scientific trustworthiness, the following methodology utilizes Liquid-Liquid Extraction (LLE) coupled with a Stable-Isotope Labeled Internal Standard (SIL-IS). This creates a self-validating system: any variations in extraction recovery or matrix effects are automatically normalized by the SIL-IS response.

Step-by-Step Methodology
  • Sample Preparation & Matrix Stabilization:

    • Aliquot 100 µL of human plasma collected in K2​EDTA tubes.

    • Causality: K2​EDTA is chosen over heparin because it effectively inhibits metalloproteases without causing the severe electrospray ion suppression typically associated with heparinized plasma.

  • Internal Standard Addition:

    • Spike with 10 µL of SIL-IS (e.g., d6​ -phenylcycloalkylmethylamine at 500 pg/mL).

  • Liquid-Liquid Extraction (LLE):

    • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

    • Causality: MTBE selectively partitions the lipophilic amine into the organic phase while leaving highly polar, ion-suppressing phospholipids in the aqueous layer.

  • Phase Separation:

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C. Transfer the upper organic layer to a clean 96-well plate.

  • Evaporation & Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic acid in LC-MS grade water).

  • Chromatographic Separation & Detection:

    • Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Elute using a gradient of Mobile Phase A and Mobile Phase B (0.1% Formic acid in Acetonitrile).

    • Detect using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

LCMSWorkflow Plasma Plasma Sample Collection (K2EDTA Tubes) LLE Liquid-Liquid Extraction (Methyl tert-butyl ether) Plasma->LLE Recon Reconstitution (Mobile Phase A/B) LLE->Recon LC Chromatographic Separation (C18 Column, Gradient) Recon->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data PK Parameter Calculation (Non-compartmental) MS->Data

Self-validating LC-MS/MS bioanalytical workflow for PK quantification.

References

  • Sibutramine - Wikipedia Source: Wikipedia URL:[Link]

  • A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions Source: PubMed / University of Alberta URL:[Link]

  • Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives (US9238625B2)
  • RVPH: Brilaroxazine Enthusiasm Abounds - Zacks Small Cap Research Source: Zacks Investment Research URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Use of 2,4-Pyrimidinediamine Compounds in the Inhibition of Mast Cell Degranulation

Audience: Researchers, scientists, and drug development professionals in immunology, allergy, and inflammation research. Abstract: Mast cell degranulation is a critical event in the initiation and propagation of allergic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in immunology, allergy, and inflammation research.

Abstract: Mast cell degranulation is a critical event in the initiation and propagation of allergic and inflammatory responses.[1][2] The release of pre-formed mediators, such as histamine and various proteases, from cytoplasmic granules drives the symptoms associated with these conditions.[1][2] A key therapeutic strategy involves the stabilization of mast cells to prevent this release.[1] This document provides a detailed guide on the application of 2,4-pyrimidinediamine compounds, a promising class of kinase inhibitors, for the inhibition of mast cell degranulation. We delve into the underlying mechanism of action targeting Spleen Tyrosine Kinase (Syk), provide a robust protocol for evaluating compound efficacy using the Rat Basophilic Leukemia (RBL-2H3) cell model, and offer insights into data interpretation.

Scientific Foundation: Targeting the Syk-Dependent Degranulation Cascade

Mast cell activation, particularly in the context of allergic responses, is predominantly initiated by the cross-linking of the high-affinity IgE receptor, FcεRI.[3][4] This event triggers a complex intracellular signaling cascade that culminates in degranulation.[3][4]

The Central Role of Spleen Tyrosine Kinase (Syk)

Upon aggregation of IgE-FcεRI complexes by an antigen, Src family kinases like Lyn and Fyn are activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRIβ and FcεRIγ subunits.[3][5] This phosphorylation creates docking sites for Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for hematopoietic cell signaling.[][7][8]

The recruitment of Syk to the phosphorylated ITAMs leads to its activation.[3][9] Activated Syk then phosphorylates a host of downstream adaptor proteins and enzymes, including LAT (Linker for Activation of T-cells) and SLP-76, which orchestrate the formation of a multi-protein signaling complex. This "signalosome" is essential for activating key pathways, such as the phospholipase C (PLCγ) pathway, which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to a sustained influx of intracellular calcium and the activation of Protein Kinase C (PKC), both of which are critical for the fusion of granules with the plasma membrane and the release of their contents.[10]

Mechanism of Inhibition by 2,4-Pyrimidinediamine Compounds

Compounds featuring a 2,4-pyrimidinediamine scaffold have emerged as a highly promising class of small-molecule therapeutics targeting Syk.[] These compounds function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the Syk kinase domain, preventing the phosphorylation of its downstream substrates. By effectively shutting down Syk activity, these inhibitors abrogate the entire signaling cascade that is dependent on it, thus preventing mast cell degranulation.[][11]

The diagram below illustrates the IgE-mediated signaling pathway and the specific point of intervention for 2,4-pyrimidinediamine-based Syk inhibitors.

FcεRI_Syk_Signaling_Pathway cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Binds Lyn_Fyn Lyn / Fyn (Src Family Kinases) FceRI->Lyn_Fyn Activates Syk Syk (Spleen Tyrosine Kinase) FceRI->Syk Recruits & Activates Lyn_Fyn->FceRI Phosphorylates ITAMs Downstream Downstream Signaling (LAT, PLCγ, etc.) Syk->Downstream Phosphorylates Ca_Influx ↑ Intracellular Ca²⁺ Downstream->Ca_Influx Leads to Degranulation Degranulation (Mediator Release) Ca_Influx->Degranulation Triggers Inhibitor 2,4-Pyrimidinediamine Compound (Syk Inhibitor) Inhibitor->Syk INHIBITS

Caption: IgE-mediated degranulation pathway and inhibition by 2,4-pyrimidinediamine compounds.

Application: Screening Compounds with an In Vitro Degranulation Assay

To assess the inhibitory potential of 2,4-pyrimidinediamine compounds, a robust and reproducible in vitro assay is essential. The β-hexosaminidase release assay using the RBL-2H3 cell line is the industry standard for this purpose.[1][12][13]

Principle of the Assay

RBL-2H3 cells are a rat basophilic leukemia line that serves as an excellent model for mast cells, as they express FcεRI and degranulate in response to IgE-antigen stimulation.[1][12] Upon degranulation, they release the contents of their granules, which include both histamine and the enzyme β-hexosaminidase.[2][12] Because β-hexosaminidase is released stoichiometrically with histamine and is more stable and easier to quantify, it serves as a reliable surrogate marker for degranulation.[13][14]

The assay measures the activity of released β-hexosaminidase in the cell supernatant by its ability to cleave a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[1][12] The resulting colored product can be quantified spectrophotometrically, and the degree of color development is directly proportional to the extent of degranulation. The inhibitory effect of a test compound is determined by its ability to reduce this colorimetric signal in a dose-dependent manner.

Experimental Workflow Overview

The workflow involves sensitizing the cells with an IgE antibody, treating them with the test compound, stimulating degranulation with a specific antigen, and then measuring the enzymatic activity in the supernatant.

Degranulation_Assay_Workflow Day1_Seed Day 1: Seed RBL-2H3 Cells in 96-well plate Day1_Sensitize Sensitize Cells Overnight with Anti-DNP IgE Day1_Seed->Day1_Sensitize Day2_Wash Day 2: Wash Cells (Remove unbound IgE) Day1_Sensitize->Day2_Wash Day2_Compound Pre-incubate with 2,4-Pyrimidinediamine Compounds Day2_Wash->Day2_Compound Day2_Stimulate Stimulate with DNP-HSA (Induce degranulation) Day2_Compound->Day2_Stimulate Day2_Collect Collect Supernatant Day2_Stimulate->Day2_Collect Day2_Assay Add pNAG Substrate & Incubate Day2_Collect->Day2_Assay Day2_Stop Add Stop Solution Day2_Assay->Day2_Stop Day2_Read Read Absorbance at 405 nm Day2_Stop->Day2_Read

Caption: Experimental workflow for the β-hexosaminidase degranulation assay.

Detailed Protocol: β-Hexosaminidase Release Assay

This protocol provides a self-validating system with necessary controls to ensure data integrity.

3.1. Required Materials

  • Cells: RBL-2H3 cell line (e.g., ATCC® CRL-2256™).

  • Reagents:

    • Culture Medium: MEM supplemented with 15% FBS and 1% Penicillin-Streptomycin.[12]

    • Monoclonal anti-dinitrophenyl (DNP) IgE (e.g., Sigma-Aldrich, D8406).

    • Antigen: DNP-human serum albumin (HSA) (e.g., Sigma-Aldrich).

    • Tyrode's Buffer: 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, 1 mg/mL BSA, pH 7.4.[12]

    • Lysis Buffer: 0.5% Triton X-100 in Tyrode's Buffer.[12]

    • Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5.[12]

    • Stop Solution: 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0.[12]

    • Test Compounds: 2,4-pyrimidinediamine derivatives dissolved in DMSO (ensure final DMSO concentration is ≤ 0.5%).

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified 37°C, 5% CO₂ incubator.

    • Microplate reader capable of measuring absorbance at 405 nm.

    • Multichannel pipettes.

3.2. Step-by-Step Methodology

Day 1: Cell Seeding and Sensitization

  • Cell Seeding: Culture RBL-2H3 cells to ~80% confluency. Harvest and seed cells into a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL/well).

  • Sensitization: Add 0.5 µg/mL of anti-DNP IgE to each well.

    • Rationale: Sensitization allows the IgE antibodies to bind to the FcεRI receptors on the cell surface. Overnight incubation ensures maximal receptor occupancy.[12]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

Day 2: Compound Treatment, Stimulation, and Assay

  • Washing: Gently wash the sensitized cells twice with 100 µL of pre-warmed (37°C) Tyrode's Buffer per well to remove unbound IgE.[12]

    • Rationale: Removing unbound IgE ensures that degranulation is specifically triggered by the cross-linking of receptor-bound IgE by the DNP-HSA antigen.

  • Compound Addition: Prepare serial dilutions of your 2,4-pyrimidinediamine compounds in Tyrode's Buffer. Add 50 µL of the compound dilutions or vehicle control (Tyrode's Buffer with DMSO) to the respective wells.

  • Control Wells Setup:

    • Spontaneous Release: Wells with cells + vehicle, no antigen (measures baseline degranulation).

    • Maximum Release: Wells with cells + vehicle, no antigen (will be lysed later).

    • Stimulated Control: Wells with cells + vehicle + antigen (represents 100% degranulation for inhibition calculations).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Stimulation: Prepare DNP-HSA at 200 ng/mL in Tyrode's Buffer. Add 50 µL of this solution to all wells except the spontaneous and maximum release controls.

    • Rationale: DNP-HSA is a multivalent antigen that cross-links the DNP-specific IgE bound to the cells, triggering the signaling cascade.[12]

  • Lysis: To the "Maximum Release" wells, add 50 µL of 0.5% Triton X-100.[12]

    • Rationale: Triton X-100 is a detergent that completely lyses the cells, releasing the total cellular content of β-hexosaminidase. This value is crucial for normalizing the data.[15]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Enzymatic Reaction: Add 50 µL of the pNAG substrate solution to each well containing the supernatant.

  • Incubation: Incubate the plate at 37°C for 90 minutes. Protect from light.

  • Stop Reaction: Stop the enzymatic reaction by adding 150 µL of Stop Solution to each well. The solution will turn yellow.[12]

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.[12]

3.3. Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the blank wells (substrate + stop solution only) from all other readings.

  • Calculate Percent Release: Use the following formula for each well:

    • % Release = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100[15]

  • Calculate Percent Inhibition: For each compound concentration, calculate the inhibition relative to the stimulated control:

    • % Inhibition = [1 - (% Release in Compound Well / % Release in Stimulated Control Well)] x 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of degranulation.

Quantitative Data Summary

The efficacy of novel 2,4-pyrimidinediamine compounds should be compared to known standards. The table below provides an example of how to present the resulting data.

Compound IDPrimary TargetDescriptionIn Vitro Degranulation IC₅₀ (µM)Notes
R406 (Fostamatinib) SykReference Syk Inhibitor0.05 - 0.2Clinically relevant active metabolite.
Example Cmpd 12a SykNovel 2,4-Pyrimidinediamine0.15Potent activity, candidate for further study.
Example Cmpd 12b SykNovel 2,4-Pyrimidinediamine2.5Reduced potency, may indicate structural importance.
Cromolyn Sodium Mast Cell StabilizerReference Compound (Syk-independent)> 50Different mechanism of action, used as a control.

Note: IC₅₀ values are hypothetical and for illustrative purposes. Actual values must be determined experimentally. Published IC₅₀ values for reference compounds can vary based on assay conditions.[16][17][18][19]

Concluding Remarks

The 2,4-pyrimidinediamine scaffold represents a validated and potent chemical starting point for the development of Syk inhibitors aimed at treating allergic and inflammatory diseases. The protocols and scientific rationale outlined in this document provide a comprehensive framework for researchers to effectively screen, characterize, and advance these compounds. By precisely targeting the initiation of the degranulation cascade, these inhibitors hold significant therapeutic promise. For confirmatory studies, it is advisable to also employ a direct histamine release assay, which can offer greater sensitivity.[14][20][21]

References

  • FcɛRI-mediated mast cell degranulation requires calcium-independent microtubule-dependent translocation of granules to the plasma membrane. (n.d.). PMC. Retrieved March 26, 2024, from [Link]

  • New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling. (2022). PMC. Retrieved March 26, 2024, from [Link]

  • Measuring Histamine and Cytokine Release from Basophils and Mast Cells. (n.d.). Springer. Retrieved March 26, 2024, from [Link]

  • New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling. (n.d.). MDPI. Retrieved March 26, 2024, from [Link]

  • De-granulation (β-hexosaminidase) Assay Protocol. (2023). Applied Biological Materials Inc. Retrieved March 26, 2024, from [Link]

  • Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation. (n.d.). PMC. Retrieved March 26, 2024, from [Link]

  • FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration. (n.d.). PMC. Retrieved March 26, 2024, from [Link]

  • FcεRI: A Master Regulator of Mast Cell Functions. (2022). MDPI. Retrieved March 26, 2024, from [Link]

  • Mast Cell Degranulation Assays. (n.d.). Axela Biosciences. Retrieved March 26, 2024, from [Link]

  • Mast Cell Assays. (n.d.). Charles River Laboratories. Retrieved March 26, 2024, from [Link]

  • (PDF) Detecting degranulation via hexosaminidase assay v1. (2025). ResearchGate. Retrieved March 26, 2024, from [Link]

  • Measuring Mast Cell Mediator Release. (n.d.). PMC - NIH. Retrieved March 26, 2024, from [Link]

  • A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. (n.d.). PMC. Retrieved March 26, 2024, from [Link]

  • NCL Method ITA-38 Analysis of Nanoparticle Effects on IgE-Dependent Mast Cell Degranulation. (2025). National Cancer Institute. Retrieved March 26, 2024, from [Link]

  • 144600: Histamine Determination, Plasma. (n.d.). Labcorp. Retrieved March 26, 2024, from [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (n.d.). PMC. Retrieved March 26, 2024, from [Link]

  • Beta Hexosaminidase Activity Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved March 26, 2024, from [Link]

  • Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. (n.d.). ACS Publications. Retrieved March 26, 2024, from [Link]

  • Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. (n.d.). PMC. Retrieved March 26, 2024, from [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. Retrieved March 26, 2024, from [Link]

  • SYK-specific tyrosine kinase inhibitors. (n.d.). Purdue Chemistry. Retrieved March 26, 2024, from [Link]

  • Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. (2021). PubMed. Retrieved March 26, 2024, from [Link]

  • Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors. (2021). ACS Publications. Retrieved March 26, 2024, from [Link]

  • A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. (2008). PubMed. Retrieved March 26, 2024, from [Link]

  • Mast cell stabilizers: from pathogenic roles to targeting therapies. (2024). Frontiers. Retrieved March 26, 2024, from [Link]

  • Twentyfirst century mast cell stabilizers. (2013). TARA. Retrieved March 26, 2024, from [Link]

  • Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. (2021). MDPI. Retrieved March 26, 2024, from [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. (n.d.). Semantic Scholar. Retrieved March 26, 2024, from [Link]

  • IC 50 values and tumour specificity rate for compounds. (n.d.). ResearchGate. Retrieved March 26, 2024, from [Link]

  • Degranulation of Mast Cells as a Target for Drug Development. (2023). MDPI. Retrieved March 26, 2024, from [Link]

  • Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. (2024). PubMed. Retrieved March 26, 2024, from [Link]

  • Pyrimidyn Compounds: Dual-Action Small Molecule Pyrimidine-Based Dynamin Inhibitors. (2013). ACS Publications. Retrieved March 26, 2024, from [Link]

Sources

Application

Application Note: High-Throughput Screening Strategies for Novel CDK12 Inhibitors and Degraders

Introduction & Biological Rationale Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K (CycK), is a critical transcriptional regulator that maintains genomic stability. Unlike cell-cycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K (CycK), is a critical transcriptional regulator that maintains genomic stability. Unlike cell-cycle CDKs, the CDK12/CycK complex modulates transcription elongation by phosphorylating the carboxy-terminal domain (CTD) of RNA polymerase II (RNAPII) at Serine 2[1]. This specific phosphorylation event is essential for the transcription of long, multi-exon genes, most notably those involved in the DNA damage response (DDR), such as BRCA1, ATR, FANCI, and FANCD2[1].

Inhibition or loss of CDK12 triggers premature cleavage and polyadenylation (PCPA) of these transcripts, fundamentally impairing homologous recombination (HR) repair mechanisms[2]. This creates a state of "BRCAness," rendering tumors highly sensitive to PARP inhibitors and DNA-damaging agents[3]. Consequently, CDK12 has emerged as a high-value therapeutic target in various malignancies, including metastatic osteosarcoma, breast cancer, and ovarian cancer[4][5][6].

Developing selective CDK12 inhibitors is notoriously difficult due to the high sequence homology of its kinase domain with other transcriptional CDKs, particularly CDK13 and CDK9[3][7]. To navigate this, modern High-Throughput Screening (HTS) campaigns must integrate biochemical precision with live-cell target engagement and phenotypic degradation assessments.

High-Throughput Screening (HTS) Workflow

A robust HTS cascade for CDK12 discovery must filter out pan-CDK inhibitors while identifying compounds capable of penetrating the cell membrane and competing with high intracellular ATP concentrations. The workflow below outlines a self-validating system transitioning from biochemical affinity to cellular efficacy.

HTS_Workflow Lib Compound Library (>100k compounds) Pri Primary Screen TR-FRET Biochemical Assay Lib->Pri High-throughput Sec Selectivity Profiling CDK13 / CDK9 Counter-screen Pri->Sec Hit compounds (IC50 < 1 µM) Cell Live-Cell Target Engagement NanoBRET Assay Sec->Cell Selective hits Deg Degradation / Phenotypic Assay (Molecular Glues / PROTACs) Cell->Deg Cell-permeable hits Hit Lead Optimization Novel CDK12 Inhibitor Deg->Hit Validated MoA

Multi-tiered High-Throughput Screening (HTS) cascade for CDK12 inhibitor discovery.

Experimental Protocols

Protocol 1: Biochemical Primary Screen (TR-FRET Assay)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for biochemical HTS. By utilizing a time-delayed fluorescence measurement, TR-FRET eliminates short-lived background auto-fluorescence common in large compound libraries, ensuring high signal-to-noise ratios[8].

Materials:

  • Recombinant CDK12/Cyclin K complex.

  • Biotinylated RNAPII CTD peptide substrate.

  • Europium (Eu³⁺)-labeled anti-phospho-RNAPII (Ser2) antibody (Donor).

  • Streptavidin-d2 or Alexa Fluor 647 (Acceptor).

  • ATP (at K_m concentration).

Step-by-Step Methodology:

  • Compound Dispensing: Acoustically dispense test compounds (100 nL) into a 384-well low-volume white microplate. Include DMSO as a negative control and a reference pan-CDK inhibitor (e.g., Dinaciclib) as a positive control.

  • Kinase Reaction: Add 5 µL of CDK12/CycK enzyme in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 5 µL of a substrate mixture containing the biotinylated RNAPII CTD peptide and ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the kinase reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), the Eu³⁺-labeled anti-phospho antibody, and the Streptavidin-Acceptor. Incubate for 60 minutes.

  • Readout: Measure the plate on a TR-FRET compatible microplate reader. Excite at 320 nm or 340 nm. Measure emission at 620 nm (Donor) and 665 nm (Acceptor)[8].

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm × 10,000). Determine IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Live-Cell Target Engagement (NanoBRET Assay)

Causality & Rationale: Biochemical potency often fails to translate into cellular efficacy due to poor membrane permeability or inability to compete with high intracellular ATP (~1-5 mM)[9]. The NanoBRET assay serves as a self-validating system to measure true intracellular target engagement. By utilizing an Extracellular NanoLuc Inhibitor, the assay guarantees that only signals from living, intact cells are recorded, preventing false positives from cytotoxic compounds[9][10].

Materials:

  • HEK293 cells transfected with NanoLuc®-fused CDK12 or CDK13 plasmids[10].

  • Cell-permeable NanoBRET Kinase Tracer.

  • NanoBRET Nano-Glo Substrate.

  • Extracellular NanoLuc Inhibitor.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells transiently expressing NanoLuc-CDK12. Resuspend in Opti-MEM without phenol red at a density of 2.5 × 10⁵ cells/mL[11].

  • Plating & Tracer Addition: Dispense cells into a 384-well white tissue culture plate. Add the NanoBRET Kinase Tracer at its predetermined K_d,app concentration[11].

  • Compound Treatment: Add serially diluted test compounds. Incubate the plates at 37°C, 5% CO₂ for 2 hours to allow the system to reach equilibrium[9][10].

  • Substrate Addition: Prepare a 3X detection solution containing NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (diluted 1:500) in Opti-MEM[10]. Add to the wells and incubate for 3 minutes.

  • Readout: Measure BRET using a luminescence reader equipped with appropriate filters (Donor: 450 nm, Acceptor: 610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot fractional occupancy against compound concentration to derive the intracellular IC₅₀. Compare CDK12 vs. CDK13 IC₅₀ to establish cellular selectivity[3].

Mechanism of Action & Phenotypic Profiling

Recent HTS campaigns have revealed that targeting CDK12 is not limited to ATP-competitive or covalent inhibition (e.g., THZ531, which targets Cys1039)[7][11]. A groundbreaking paradigm shift involves the discovery of Molecular Glue Degraders (e.g., CR8, HQ461) and PROTACs (e.g., BSJ-4-116).

Compounds like HQ461 and CR8 were discovered via phenotypic screens and later found to act as molecular glues. They bind to the CDK12 kinase domain, altering its surface to recruit the DDB1-CUL4-RBX1 E3 ubiquitin ligase[12][13][14]. Paradoxically, this interaction leads to the polyubiquitination and proteasomal degradation of the partner protein, Cyclin K, thereby collapsing CDK12 function and downregulating DDR genes[13][15].

CDK12_Pathway CDK12 CDK12 / Cyclin K Complex RNAPII RNA Pol II (CTD Ser2 Phosphorylation) CDK12->RNAPII Phosphorylates DDR DDR Genes (BRCA1, FANCI, etc.) RNAPII->DDR Transcription Elongation HR Homologous Recombination DNA Repair DDR->HR Promotes Death Genomic Instability & Apoptosis HR->Death Inhibited by PCPA Inh CDK12 Inhibitor / Degrader (e.g., THZ531, CR8) Inh->CDK12 Blocks / Degrades PCPA Premature Cleavage & Polyadenylation (PCPA) Inh->PCPA Induces PCPA->Death Causes

Mechanistic pathway of CDK12/Cyclin K in regulating DNA damage response and the impact of targeted inhibition.

Quantitative Data: Reference CDK12 Modulators

To benchmark novel hits during an HTS campaign, researchers should utilize established reference compounds. The table below summarizes key CDK12 modulators, highlighting the diversity of mechanisms from ATP competition to targeted protein degradation.

CompoundModalityPrimary Target(s)CDK12 PotencyMechanism of Action
THZ531 Covalent InhibitorCDK12, CDK13IC₅₀ ~ 50 nMCovalently binds Cys1039 in the remote loop; downregulates DDR genes[7][11].
Dinaciclib ATP-CompetitiveCDK1/2/5/9/12IC₅₀ ~ 50 nMReversible pan-CDK inhibitor; blocks ATP pocket[7][12].
CR8 Molecular GlueCDK12 / Cyclin KSub-µM (Degradation)Recruits DDB1-CUL4 ligase to CDK12, causing selective degradation of Cyclin K[12][15].
HQ461 Molecular GlueCDK12 / Cyclin KSub-µM (Degradation)Promotes CDK12-DDB1 interaction, triggering Cyclin K polyubiquitination[13][16].
BSJ-4-116 PROTAC (Bivalent)CDK12Low nM (Degradation)CRBN-based degrader; selectively degrades CDK12 over CDK13; induces PCPA[3].

Conclusion

The discovery of novel CDK12 inhibitors requires a sophisticated, multi-dimensional screening approach. While traditional TR-FRET biochemical assays identify foundational chemical matter, integrating live-cell NanoBRET assays is critical for ensuring target engagement in physiologically relevant ATP environments. Furthermore, the advent of molecular glues like CR8 and HQ461 demonstrates that phenotypic screening for Cyclin K or CDK12 degradation offers a powerful alternative to traditional kinase inhibition, opening new avenues for overcoming the structural homology challenges inherent to the CDK family.

References

  • The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes PMC (NIH) URL:[Link]

  • CDK12 is a promising therapeutic target for the transcription cycle and DNA damage response in metastatic osteosarcoma Oxford Academic URL:[Link]

  • CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation PubMed (NIH) URL:[Link]

  • Ex vivo screen identifies CDK12 as a metastatic vulnerability in osteosarcoma Journal of Clinical Investigation (JCI) URL:[Link]

  • Research progress of anticancer drugs targeting CDK12 PMC (NIH) URL:[Link]

  • Discovery and Resistance Mechanism of a Selective CDK12 Degrader PMC (NIH) URL:[Link]

  • Evaluation of CDK12 Protein Expression as a Potential Novel Biomarker for DNA Damage Response–Targeted Therapies in Breast Cancer AACR Journals URL:[Link]

  • Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors ACS Chemical Biology URL:[Link]

  • Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation PMC (NIH) URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family MDPI URL:[Link]

  • Comprehensive Survey of CDK Inhibitor Selectivity in Live Cells with Energy Transfer Probes SciSpace URL:[Link]

  • SwiftFluo® TR-FRET Kinase Assay Kits Sino Biological URL:[Link]

  • IDG Kinase - NanoBRET Assays Dark Kinome URL: [Link]

  • The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K PMC (NIH) URL:[Link]

  • Fluorescence-Coupled Ubiquitination Assay as a High-Throughput Screening Strategy for Novel Cereblon Degraders Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Rational discovery of molecular glue degraders via scalable chemical profiling PMC (NIH) URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Welcome to the technical support guide for 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support guide for 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered during experimentation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Compound Properties at a Glance

This table provides a quick reference for the basic physicochemical properties of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride.

PropertyValueSource
CAS Number 1807919-96-5[1][2]
Molecular Formula C₈H₁₂ClN₃O[1][2]
Molecular Weight 201.66 g/mol [1][3]
Appearance Typically a powder or crystalline solid[1][4]
Storage Temperature Room Temperature (RT)[1]

Frequently Asked Questions (FAQs)

Q1: I expected this compound to be water-soluble because it's a hydrochloride salt, but it's not dissolving well. Why?

While hydrochloride salts of amines are generally formulated to enhance aqueous solubility compared to their free base counterparts, several factors can lead to poor dissolution.[5]

  • pH of the Medium: The solubility of this amine salt is highly dependent on pH. In neutral or alkaline water, the hydrochloride salt can disproportionate, or convert, into its less soluble free base form, which may precipitate out of solution.[5][6]

  • Kinetics vs. Equilibrium: Dissolution can be a slow process. What appears as poor solubility might be a slow rate of dissolution. Ensure adequate time and agitation are provided to reach equilibrium.

  • Common Ion Effect: If your aqueous medium already contains chloride ions (e.g., from HCl used for pH adjustment or from a buffer like phosphate-buffered saline), it can suppress the dissolution of the hydrochloride salt.[7][8] This is particularly relevant in acidic conditions found in gastric fluid.[7]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a distinct solubility profile. Amorphous forms are typically more soluble but may be less stable.[9][10]

Q2: What is the optimal pH range for dissolving this compound in an aqueous solution?

The optimal pH is one that keeps the primary amine group on the cyclobutane ring fully protonated, maintaining the salt form which is more polar and thus more water-soluble.[11] For a typical amine hydrochloride, this is generally in the acidic range (pH 2-5).

The key is to stay well below the pKa of the conjugate acid of the amine. While the specific pKa for this compound is not readily published, primary amines on similar aliphatic scaffolds often have pKa values in the 8-10 range. A pH at least 2 units below the pKa is a standard practice to ensure over 99% of the compound is in the ionized, soluble form. However, excessively low pH in a solution containing chloride can trigger the common ion effect, reducing solubility.[7] Therefore, a balance must be struck.

Q3: My compound dissolved initially in my buffer, but then a precipitate formed over time. What is happening?

This phenomenon is a classic sign of the compound converting from a soluble form to a less soluble one. There are two likely causes:

  • Disproportionation to Free Base: This is the most common reason. If the pH of your buffer is too high (e.g., neutral pH 7.4 PBS), the protonated amine salt will slowly equilibrate and convert to the neutral, less polar, and significantly less soluble free base form, which then precipitates.[6]

  • Conversion to a Less Soluble Polymorph: You may have initially dissolved a metastable solid form (like an amorphous solid or a specific polymorph) which then crystallizes into a more stable, less soluble polymorph over time. This process is often referred to as solvent-mediated transformation.

Q4: Can I use common buffers like Phosphate-Buffered Saline (PBS)?

Caution is advised when using PBS. Standard PBS formulations have a pH of ~7.4 and contain a significant concentration of sodium chloride. This presents two potential problems:

  • High pH: The pH of 7.4 is often high enough to cause the disproportionation of the amine hydrochloride to its less soluble free base, leading to precipitation.[6]

  • Common Ion Effect: The presence of 137 mM NaCl in typical PBS introduces a high concentration of chloride ions, which can suppress the solubility of the hydrochloride salt, especially if you are trying to achieve a high concentration.[7][8]

For aqueous solutions, consider using buffers with a lower pH and without chloride, such as a citrate or acetate buffer (e.g., pH 4-5), to maintain the compound's stability in its protonated salt form.

In-Depth Troubleshooting & Workflow Guides

Guide 1: Systematic Approach to Solvent Selection & Solubility Enhancement

If you are experiencing persistent solubility issues, a systematic approach is required. The following workflow can help you identify a suitable solvent system for your experiment. This process involves screening common aqueous and organic solvents and then employing strategies to enhance solubility if needed.

Caption: A workflow for troubleshooting solubility issues.

Guide 2: Managing Temperature Effects

For some compounds, solubility increases with temperature.[5] If you are still struggling with dissolution after trying pH and co-solvents, gentle heating (e.g., to 37-40°C) can be attempted. However, be aware of two critical points:

  • Compound Stability: First, confirm that 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride is stable at elevated temperatures in your chosen solvent. An HPLC analysis of the sample before and after heating can detect degradation.

  • Supersaturation Risk: If you create a saturated solution at a higher temperature, the compound may precipitate out upon cooling back to room temperature. This can be useful for creating a temporary supersaturated solution for an experiment but is not suitable for creating stable stock solutions.[6]

Standard Operating Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is the gold standard for determining the true equilibrium solubility of a compound in a specific medium.[12] It ensures that the system has reached a steady state between the dissolved and solid compound.

StepActionRationale & Expert Notes
1 Preparation Add an excess amount of the compound to a known volume of the test solvent (e.g., pH 4 citrate buffer) in a sealed, inert container (e.g., glass vial). "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation.
2 Equilibration Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; 24-48 hours is typical, but some compounds may require up to 72 hours.[13]
3 Phase Separation After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This can be done by centrifugation followed by careful pipetting, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Crucial: Avoid filter materials that may adsorb the compound.[14]
4 Quantification Dilute the saturated supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[12][15]
5 Validation (Optional but recommended) Analyze the remaining solid using a technique like XRPD or DSC to confirm that the compound has not changed its solid form (polymorph) or degraded during the experiment.[6]
Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent

For many in vitro assays, a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is required.

  • Solvent Selection: Use high-purity, anhydrous DMSO to avoid introducing water that could affect solubility or stability.

  • Dissolution: Add the accurately weighed compound to the vial first, then add the solvent. Use a vortex mixer to aid dissolution. Gentle warming in a water bath (up to 37°C) can be used if necessary, but ensure the solution cools to room temperature before use.

  • Solubility Check: Visually inspect the solution against a light source to ensure no solid particles remain. If particles are present, the solubility limit in pure DMSO may have been exceeded.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and vortex gently to ensure homogeneity, as some compounds can precipitate during freezing.

References

  • Grokipedia. Hydrochloride.
  • Bajaj, S., et al. Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Life Chemicals. Compound solubility measurements for early drug discovery. (2022).
  • Sigma-Aldrich. (1s,3s)-3-(pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride.
  • Wessjohann, L.A., et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. (2022).
  • Cirona. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022).
  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS.
  • Bergström, C.A. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Hsieh, Y.L., & Taylor, L.S. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. (2021).
  • Technobis Crystallization Systems. The importance of solubility and how to collect it using dynamic methods. (2023).
  • Serajuddin, A.T.M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (2007).
  • EvitaChem. Buy 2-(Pyrimidin-2-yloxy)acetohydrazide (EVT-8478122).
  • National Center for Biotechnology Information. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PubMed Central.
  • Savjani, K.T., et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (2012).
  • Teva API (TAPI). Solving solubility issues in modern APIs. (2018).
  • Hussain, A., et al. Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. (1984).
  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates.
  • ACS Publications. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. (2024).
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024).
  • Upperton Pharma Solutions. Hard to Handle API Challenges. (2019).
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery.
  • Müller, J. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010).
  • MilliporeSigma. Improving API Solubility.
  • Kim, C.H., et al. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. (1985).
  • Sapphire Bioscience. 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride.
  • Ascendia Pharma. A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025).
  • Sigma-Aldrich. (1s,3s)-3-(pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (Spanish).
  • Chem-Impex. 3-(pirimidin-2-iloxi)benzaldehído.
  • ResearchGate. Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. (2023).
  • Cayman Chemical. PRODUCT INFORMATION - Oxybutynin (hydrochloride).

Sources

Optimization

improving the stability of pyrimidine-based compounds in solution

Technical Support Center: Troubleshooting Pyrimidine-Based Compound Stability in Solution Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Pyrimidine-Based Compound Stability in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, formulation scientists, and drug development professionals who face the notorious challenge of maintaining the structural integrity of pyrimidine-based compounds (e.g., cytosine analogs, halogenated pyrimidines, and kinase inhibitors) in solution.

Rather than simply providing a list of "do's and don'ts," this guide focuses on the mechanistic causality behind degradation. By understanding why a molecule breaks down, you can engineer self-validating experimental systems that inherently prevent these failures.

Part 1: Core Stability Challenges & Mechanistic Causality (FAQs)

Q1: My pyrimidine solutions degrade rapidly under ambient laboratory lighting, showing a mass shift of +18 Da. What is the mechanism, and how do I stop it? A1: You are observing photohydration , a primary photodegradation pathway for pyrimidines.

  • The Causality: When exposed to UV radiation (even from standard fluorescent lab lights), the pyrimidine ring absorbs photons and enters a singlet excited state. This highly energetic, torsionally strained intermediate undergoes a unidirectional nucleophilic attack by water across the C5–C6 double bond, yielding a photohydrate (+18 Da)[1]. Alternatively, intersystem crossing to a triplet state can lead to [2+2] cycloaddition with another pyrimidine molecule, forming cyclobutane pyrimidine dimers[1].

  • The Solution: Photohydration is driven by a zwitterionic intermediate mechanism that is highly sensitive to the electron-withdrawing nature of N1/N3 substituents[2]. To prevent this, solutions must be prepared in actinic (amber) glassware. If working with highly dilute solutions where light penetration is maximized, you must also degas the solvent, as dissolved oxygen can complicate triplet-state quenching pathways.

Q2: I am observing a gradual mass shift of +1 Da in my cytosine-analog formulations over time, even in the dark. What is happening? A2: This is the hallmark of hydrolytic deamination .

  • The Causality: Cytosine derivatives undergo spontaneous hydrolytic deamination in aqueous solutions to form uracil derivatives. The exocyclic amine at the C4 position is displaced by water or hydroxide ions. This decay kinetic is a fundamental thermodynamic reality of pyrimidines and is highly dependent on temperature and pH[3].

  • The Solution: Hydrolysis of the N-glycosidic bond or exocyclic amines is minimized at a strict pH range. For most pyrimidines, the optimal stability profile is achieved between pH 5.5 and 6.5. Avoid alkaline conditions (pH > 8), which accelerate hydroxide attack, and highly acidic conditions (pH < 3), which protonate the ring nitrogens and make the C4 position highly electrophilic.

Q3: How does buffer selection affect the stability of halogenated pyrimidines (e.g., chloropyrimidines) during aqueous workup? A3: Buffer selection dictates the rate of Nucleophilic Aromatic Substitution (SNAr) .

  • The Causality: Halogens at the C2, C4, or C6 positions render the pyrimidine core highly electron-deficient. If you use primary amine buffers (like Tris) or high-pH carbonate buffers, the buffer itself acts as a nucleophile, displacing the halogen via an SNAr pathway[4].

  • The Solution: Use non-nucleophilic, zwitterionic buffers (e.g., HEPES or MES) or simple phosphate buffers adjusted to pH 6.0.

Part 2: Quantitative Stability Profiles

To aid in formulation design, the following table summarizes the primary degradation pathways, their environmental triggers, and the expected analytical signatures.

Degradation PathwayPrimary Environmental TriggerMechanistic CausalityLC-MS Analytical SignatureMitigation Strategy
Photohydration UV/Ambient Light (254–365 nm)Nucleophilic attack of H₂O on the S1 excited state at C5=C6.+18 Da (H₂O addition)Actinic glassware; minimal light exposure.
Photodimerization UV Light / High Concentration[2+2] cycloaddition via the T1 triplet excited state.+[M] (Dimer mass, 2x API)Dilution; degassing; light shielding.
Deamination Aqueous Solution / HeatHydrolysis of exocyclic -NH₂ to -OH (keto-enol tautomerization).+1 Da (Loss of NH, gain of O)Maintain pH 5.5–6.5; store at -20°C or lyophilize.
SNAr Displacement Nucleophilic Buffers (Tris) / High pHBuffer amine attacks electrophilic C2/C4/C6 positions.Mass of API - Halogen + BufferUse non-nucleophilic buffers (HEPES, Phosphate).

Part 3: Field-Proven Troubleshooting Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Below is the step-by-step methodology for preparing highly stable pyrimidine stock solutions.

Protocol: Self-Validating Formulation of Pyrimidine Derivatives

  • Step 1: Solvent Preparation & Degassing

    • Action: Use HPLC-grade water or DMSO. Sparge the solvent with ultra-pure Argon for 15 minutes prior to API introduction.

    • Causality: Removing dissolved oxygen prevents the generation of reactive oxygen species (ROS) that can oxidize the pyrimidine ring, while also stabilizing the triplet excited states against complex side reactions.

  • Step 2: Buffer Optimization & Shielding

    • Action: Prepare a 50 mM Phosphate buffer, strictly adjusted to pH 6.0 using NaOH/HCl. Perform all dissolution steps in amber glass vials under dim laboratory lighting.

    • Causality: pH 6.0 minimizes both acid-catalyzed protonation of the ring nitrogens and base-catalyzed hydroxide attack[4]. Amber glass blocks the <400 nm wavelengths responsible for photohydration[2].

  • Step 3: Dissolution and Aliquoting

    • Action: Dissolve the pyrimidine compound to a stock concentration of 10 mM. Immediately aliquot into single-use amber microcentrifuge tubes and flash-freeze in liquid nitrogen.

  • Step 4: The Self-Validation Checkpoint (Crucial)

    • Action: Before freezing the batch, take a 10 µL aliquot, dilute to 1 µM, and inject it into an LC-MS system.

    • Validation Criteria: The chromatogram must show <0.5% of the +18 Da (photohydrate) and <0.5% of the +1 Da (deamination) peaks. If these peaks are absent, the protocol has successfully protected the compound, and the frozen aliquots are validated for long-term storage at -80°C.

Part 4: Mechanistic Visualization

The following diagram maps the divergent degradation pathways of pyrimidines in solution, illustrating how light and water act as the primary catalysts for instability.

PyrimidineStability Py Pyrimidine Core (In Aqueous Solution) UV UV / Ambient Light (Photon Absorption) Py->UV Optical Excitation Water Aqueous Buffer (pH > 8 or pH < 4) Py->Water Thermodynamic Decay Singlet Singlet Excited State (S1) (Torsionally Strained) UV->Singlet S0 -> S1 Triplet Triplet Excited State (T1) (Intersystem Crossing) Singlet->Triplet ISC Hydrate Photohydrate (+18 Da, C5-C6 Addition) Singlet->Hydrate +H2O (Nucleophilic Attack) Dimer Cyclobutane Dimer ([2+2] Cycloaddition) Triplet->Dimer +Pyrimidine Monomer Deamin Deamination / Hydrolysis (+1 Da or Ring Opening) Water->Deamin OH- or H+ Catalysis

Caption: Mechanistic pathways of pyrimidine photodegradation and hydrolytic deamination in solution.

References

  • Szabó, G., et al. "A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Wang, S. Y., & Nnadi, J. C. "Mechanism for the Photohydration of Pyrimidines." Chemical Communications (London), RSC Publishing, 1968. Available at:[Link]

  • Orlando, L., et al. "High-Throughput DNA sequencing of ancient wood." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Troubleshooting

SECTION 1: Photochemical [2+2] Cycloadditions &amp; Process Engineering

Welcome to the Technical Support Center for Cyclobutane Synthesis. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered by researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cyclobutane Synthesis. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered by researchers and drug development professionals when constructing highly strained four-membered carbocycles.

Cyclobutanes possess approximately 26 kcal/mol of ring strain, making their synthesis thermodynamically and kinetically challenging. Traditional methods often suffer from poor regiocontrol, stereoselectivity issues, and severe scalability limitations. This guide deconstructs these challenges through the lens of mechanistic causality, offering field-proven troubleshooting strategies, self-validating experimental protocols, and engineering solutions.

The photochemical [2+2] cycloaddition remains the most direct retrosynthetic disconnection for cyclobutanes. However, translating this from a milligram-scale batch discovery to a scalable process is notoriously difficult.

FAQ 1.1: Why does my batch photochemical [2+2] cycloaddition suffer from severe reactor fouling and plummeting yields upon scale-up? Scientist's Insight: This is a classic manifestation of the Beer-Lambert law limitation combined with over-irradiation. In a batch reactor, light intensity drops exponentially as it penetrates the solution. To compensate and achieve full conversion, chemists often increase irradiation time. Because the synthesized cyclobutane product remains in the reaction vessel, it absorbs excess photons and undergoes secondary photochemical reactions, such as 4π-electrocyclic ring-opening or radical polymerization. This insoluble polymeric material coats the reactor walls (fouling), further blocking light penetration and halting the reaction[1].

Troubleshooting Solution: Transition from batch to continuous-flow photochemistry. By pumping the reaction mixture through narrow fluorinated ethylene propylene (FEP) tubing wrapped around a light source, you reduce the light path length to less than 1 mm. This ensures uniform photon flux. More importantly, the product exits the irradiation zone immediately after formation, effectively eliminating secondary degradation[2].

FlowLogic Batch Batch Photochemistry (Low Yield, Fouling) BeerLambert Beer-Lambert Limitation Poor Light Penetration Batch->BeerLambert Root Cause Analysis Flow Continuous Flow Reactor (FEP Tubing, High Surface Area) BeerLambert->Flow Engineering Solution Params Optimize: Residence Time, Flow Rate, Concentration Flow->Params Process Optimization Product Scalable Cyclobutane Production Params->Product Validation

Decision logic for mitigating batch photochemistry scale-up challenges.

Quantitative Process Comparison

The following table summarizes the performance metrics of synthesizing a 2‐oxabicyclo[2.2.0]hex‐5‐en‐3‐one cyclobutene lactone precursor when transitioning from batch to flow[1].

ParameterBatch ReactorContinuous Flow Reactor
Reactor Volume 500 mL10 mL (FEP Tubing)
Light Penetration Path > 5 cm< 1 mm
Residence/Reaction Time 24 hours10 - 20 minutes
Throughput ~14 - 21 mg/h~144 - 180 mg/h
Reactor Fouling Severe (Polymerization)Negligible
Scalability Mechanism Limited by vessel sizeHigh (Numbering-up or extended run time)
Protocol 1: Continuous-Flow Photochemical [2+2] Cycloaddition

This protocol is a self-validating system: successful steady-state operation is confirmed by a constant product-to-starting-material ratio over time.

  • Reactor Preparation: Coil 10 mL of transparent FEP tubing (1/16" OD) tightly around a temperature-controlled glass cooling jacket to maintain the reaction at 20 °C.

  • Light Source Alignment: Position the appropriate LED panels (e.g., 365 nm or 420 nm) concentrically around the FEP coil to maximize photon capture.

  • Reagent Preparation: Dissolve the alkene precursors and photocatalyst in a thoroughly degassed solvent (e.g., MeCN) to a concentration of 0.1 M. Causality note: Degassing prevents singlet oxygen generation, which can lead to undesired endoperoxide formation.

  • System Priming: Flush the flow system with pure solvent using an HPLC pump at 1.0 mL/min to establish a stable baseline pressure and verify there are no micro-leaks.

  • Steady-State Operation: Introduce the reaction mixture at a calibrated flow rate of 0.5 mL/min (yielding a 20-minute residence time).

  • Collection & Isolation: Discard the first 1.5 reactor volumes (the dispersion zone). Collect the steady-state output in a foil-wrapped receiving flask cooled to 0 °C to quench any residual thermal reactivity.

SECTION 2: C-H Functionalization Strategies

When constructing complex, highly substituted cyclobutanes, relying solely on cycloadditions can limit the accessible chemical space. Modern retrosynthetic strategies view the cyclobutane C-H bonds as latent functional groups[3].

FAQ 2.1: I am attempting an intermolecular C-H insertion on a cyclobutane ring using a diazo compound, but I observe poor site-selectivity between the C1 and C3 positions. How can I differentiate them? Scientist's Insight: The successful C-H functionalization of cyclobutanes is inherently counterintuitive because the C-H bonds in a highly strained four-membered ring possess greater s-character, making them stronger and chemically more inert than unstrained alkanes[4]. To differentiate the C1 (adjacent to a substituent) and C3 (opposite to a substituent) positions, you must exploit the dynamic conformational interconversion of the cyclobutane ring (puckered conformations). The highly electrophilic Rhodium(II) carbene intermediate is exquisitely sensitive to its ligand environment. By switching the catalyst—for instance, using Rh2(S-TCPTAD)4 versus Rh2(S-DOSP)4—you alter the steric and electronic demands of the carbene, allowing you to regiodivergently target either the C1 or C3 position based on the substrate's conformational bias[4].

CH_Func Substrate Cyclobutane Substrate (Interconverting Conformers) Rh_Carbene Rh(II) Carbene Intermediate (Highly Electrophilic) Substrate->Rh_Carbene Diazo Precursor Cat1 Catalyst A (e.g., Rh2(S-TCPTAD)4) Rh_Carbene->Cat1 Cat2 Catalyst B (e.g., Rh2(S-DOSP)4) Rh_Carbene->Cat2 C1_Product C1-Functionalized Cyclobutane Cat1->C1_Product Steric/Electronic Control C3_Product C3-Functionalized Cyclobutane Cat2->C3_Product Conformational Bias

Regiodivergent pathways in Rh(II)-catalyzed cyclobutane C-H functionalization.

Protocol 2: Rhodium(II)-Catalyzed Intermolecular C-H Functionalization

This protocol utilizes slow-addition kinetics to prevent catalyst poisoning and side-reactions.

  • Catalyst Preparation: Weigh 1.0 mol% of the selected chiral Rhodium(II) catalyst into an oven-dried Schlenk flask under an argon atmosphere.

  • Substrate Addition: Add the cyclobutane substrate (used in a 5-fold excess to drive intermolecular insertion) dissolved in an anhydrous, degassed non-polar solvent such as 2,2-dimethylbutane.

  • Diazo Slow-Addition (Critical Step): Dissolve the diazo compound (1.0 equiv) in the same solvent. Use an automated syringe pump to add this solution dropwise over 3 to 4 hours. Causality note: This maintains a near-zero steady-state concentration of the free diazo species. If the diazo concentration spikes, the Rh-carbene will react with unactivated diazo molecules instead of the cyclobutane C-H bond, leading to undesired bimolecular carbene dimerization.

  • Reaction Monitoring: Stir the mixture at the specified temperature (often -20 °C to 25 °C, depending on the catalyst's thermal stability) until diazo consumption is confirmed by the disappearance of the diazo stretch at ~2100 cm⁻¹ via in-situ IR spectroscopy.

  • Workup: Quench the reaction and filter the mixture through a short pad of silica gel to remove the rhodium catalyst, eluting with an EtOAc/Hexanes gradient. Concentrate the filtrate in vacuo for subsequent purification.

References

  • Towards a Scalable Synthesis of 2‐Oxabicyclo[2.2.0]hex‐5‐en‐3‐one Using Flow Photochemistry - PMC.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Public
  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes.
  • 1 Flow Photochemistry – a Green Technology with a Bright Future - Wiley-VCH. Wiley-VCH.

Sources

Optimization

PART 1: Troubleshooting Common Degradation Pathways (FAQs)

Welcome to the Formulation Technical Support Center. As Senior Application Scientists, we understand that amine-containing Active Pharmaceutical Ingredients (APIs) present unique stability challenges during solid and liq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As Senior Application Scientists, we understand that amine-containing Active Pharmaceutical Ingredients (APIs) present unique stability challenges during solid and liquid dosage form development. Amine groups (primary and secondary) are highly nucleophilic and prone to reacting with excipients or their trace impurities.

This guide is designed to help researchers and drug development professionals troubleshoot common incompatibilities, understand the mechanistic causality behind degradation, and implement self-validating experimental protocols.

Q1: We formulated our secondary amine API with lactose as a diluent. During accelerated stability testing (40°C/75% RH), the tablets are turning brown and losing potency. What is happening, and how do we fix it? The Causality: You are observing the classic Maillard reaction. While traditionally associated with primary amines, secondary amines also readily undergo this reaction under pharmaceutically relevant conditions[1]. The amine group reacts with the reducing end of lactose to form a Schiff base. This intermediate cyclizes into a glycosylamine and undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose product[2]. Over time, these products oxidize and polymerize into brown pigments known as Advanced Glycation End-products (AGEs)[3]. The Fix & Validation: Switch to a non-reducing diluent such as microcrystalline cellulose (MCC) or dibasic calcium phosphate. To validate that lactose is the sole culprit, run a binary compatibility test (API + Lactose) at 50°C with 5% added water[4]. If browning occurs rapidly in the spiked sample but not in the anhydrous control, lactose incompatibility is confirmed.

Maillard_Reaction API Amine Drug (1° or 2° Amine) Schiff Schiff Base Intermediate API->Schiff Nucleophilic Addition Excipient Reducing Sugar (e.g., Lactose) Excipient->Schiff Glycosylamine N-Glycosylamine Schiff->Glycosylamine Cyclization Amadori Amadori Product (1-amino-1-deoxy-2-ketose) Glycosylamine->Amadori Amadori Rearrangement AGEs Advanced Glycation End-products Amadori->AGEs Oxidation & Polymerization

Mechanism of Maillard reaction between amine drugs and reducing sugars.

Q2: Our formulation uses Polyethylene Glycol (PEG 6000) and Polysorbate 80. We are detecting N-formyl and N-methyl degradants of our amine API. Where are these coming from? The Causality: PEGs and polysorbates undergo autooxidation to generate reactive small-molecule impurities, predominantly formaldehyde and formic acid[5]. Formaldehyde reacts with secondary amines via the Eschweiler-Clarke mechanism to form N-methyl degradants, while formic acid directly condenses with the amine to form N-formyl degradants[6]. The Fix & Validation: You can mitigate this by adding antioxidants (e.g., BHT) to prevent autooxidation, or by adding an amino acid like glycine to the formulation. Glycine acts as a competitive scavenger, binding the formylating species before they can react with your API[7]. To self-validate this mechanism, spike your pure solid-state API with formalin (37% formaldehyde) and 99.8% formic acid, then expose it to 60°C for 7 days. If the resulting LC-MS peaks match your unknown degradants, the PEG/Polysorbate impurities are the confirmed source[5].

Q3: We are seeing a rapid increase in N-oxide impurities when using Povidone (PVP) as a binder. How do we troubleshoot this? The Causality: Povidone and crospovidone often contain trace levels of hydrogen peroxide and hydroperoxides, which are byproducts of their manufacturing process or result from autooxidation[6]. These peroxides are highly reactive and readily oxidize sensitive amine groups to N-oxides. The Fix & Validation: Quantify the peroxide value of your PVP batch. Set up a control experiment where the API is exposed to dilute H₂O₂ in solution. If the resulting N-oxide impurity matches the retention time and mass spectrum of your formulation degradant, peroxide is the issue. Resolve this by switching to a low-peroxide grade of PVP or an alternative binder like HPMC.

PART 2: Quantitative Data on Excipient Impurities

To proactively assess risk, formulators must understand the typical concentration ranges of reactive impurities in common excipients.

ExcipientCommon Reactive ImpurityTypical Concentration RangeTypical Amine Drug Degradant
Polyethylene Glycol (PEG) Formaldehyde / Formic Acid1 - 500 ppmN-methyl / N-formyl adducts
Polysorbate 80 Peroxides / Formaldehyde10 - 200 ppmN-oxides / N-methyl adducts
Povidone (PVP) Hydrogen Peroxide10 - 400 ppmN-oxides
Lactose Reducing Sugars (Intrinsic)> 99% (Bulk)Glycosylamines / Amadori products
Microcrystalline Cellulose Trace Reducing Sugars< 0.1%Schiff bases / Brown pigments

PART 3: Self-Validating Experimental Protocols

To prevent late-stage formulation failures, implement the following Accelerated Drug-Excipient Compatibility Screening (DECS) protocol. This methodology is designed as a self-validating system: it not only identifies degradation but actively proves the causality of the excipient interaction[4],[8].

Protocol: Accelerated Drug-Excipient Compatibility Screening (DECS)

  • Step 1: Binary Mixture Preparation. Weigh the API and the target excipient in a 1:1 ratio (w/w). Causality: A 1:1 ratio maximizes the physical surface area contact between the two powders, simulating the worst-case microenvironmental interaction that might occur in a compressed tablet[4].

  • Step 2: Moisture Spiking (The Catalyst). Aliquot the physical mixtures into clear, neutral glass vials. To half of the vials, add 5% (w/w) highly purified water. Causality: In the solid state, reactions are limited by diffusion. Water acts as a plasticizer, increasing molecular mobility and dramatically accelerating solid-state reactions like the Maillard reaction or formylation[1],[4].

  • Step 3: Stress Incubation. Seal the vials tightly with PTFE-lined caps and incubate at 50°C for 2 to 4 weeks. Maintain a set of unspiked, unheated samples at 2-8°C as negative controls[4].

  • Step 4: Analytical Evaluation. Extract the samples using an appropriate organic/aqueous solvent blend. Analyze via HPLC-UV/MS to detect and quantify degradants. Utilize Differential Scanning Calorimetry (DSC) on the binary mixtures to detect shifts or disappearances of melting endotherms, which indicate physical or chemical solid-state interactions[8].

  • Step 5: Orthogonal Validation (Spiking). If a degradant is detected in Step 4, you must prove the excipient caused it. Spike the pure API with the suspected reactive impurity (e.g., 0.1% H₂O₂ for PVP, or formic acid for PEG)[5]. If the degradation profile matches the binary mixture, the causality is validated, and the excipient must be replaced or mitigated.

DECS_Workflow S1 1. API & Excipient Selection S2 2. Binary Mixture Prep (1:1 Ratio) S1->S2 S3 3. Stress Application (50°C, 5% H2O) S2->S3 Add Stressors S4 4. Analytical Testing (HPLC-MS, DSC) S3->S4 Incubate S5 5. Data Evaluation & Risk Mitigation S4->S5 Identify Degradants

Step-by-step workflow for Drug-Excipient Compatibility Screening (DECS).

References

  • Drug–Excipient Interactions and Adduct Formation. The Royal Society of Chemistry. Available at:[Link]

  • A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. Taylor & Francis. Available at:[Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech (PMC). Available at:[Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics (PMC). Available at:[Link]

  • Pharmaceutical formulations including an amine compound (Patent CA2826391A1).Google Patents.
  • Industrial Pharmacy by Lachman 4th Edition. Scribd. Available at:[Link]

  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Quercus. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Pharmacokinetic Properties of Pyridine Analogues

Welcome to the Technical Support Center for Pharmacokinetic (PK) Optimization. As drug development professionals, we frequently encounter lead compounds that exhibit nanomolar target affinity in vitro but fail in vivo du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pharmacokinetic (PK) Optimization. As drug development professionals, we frequently encounter lead compounds that exhibit nanomolar target affinity in vitro but fail in vivo due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic integration of the pyridine scaffold is a cornerstone of modern medicinal chemistry used to rescue these compounds.

This guide provides authoritative troubleshooting insights, mechanistic explanations, and self-validating experimental protocols to help you overcome specific PK hurdles using pyridine analogues.

Part 1: Troubleshooting Desk (FAQs & Mechanistic Insights)

Q1: My lead compound is hitting a brick wall in aqueous solubility. How can pyridine integration help?

Mechanistic Insight: Lipophilic carbocycles (like benzene) rely entirely on weak van der Waals interactions with water, leading to high crystal lattice energy and poor hydration. The Pyridine Solution: Substituting a phenyl ring with a pyridine introduces a basic nitrogen atom with a localized lone pair. This acts as a powerful hydrogen-bond acceptor, significantly lowering the desolvation energy required to break the crystal lattice. For example, replacing a 4-chlorophenylthioether moiety with a pyridin-4-yl substituent in 3-nitroimidazo[1,2-a]pyridine derivatives dramatically increased thermodynamic solubility from 1.4 µM to 31.1 µM[1].

Q2: In vitro potency is excellent, but the compound vanishes rapidly in liver microsomes. How do I improve metabolic stability?

Mechanistic Insight: Rapid Phase I metabolism is often driven by Cytochrome P450 (CYP) enzymes, which perform electrophilic oxidation on electron-rich aromatic rings. The Pyridine Solution: The electronegative nitrogen atom in pyridine withdraws electron density from the π-system, making the ring electron-deficient and highly resistant to CYP-mediated electrophilic attack[2]. In some thiourea-based inhibitors, replacing a terminal phenyl ring with a pyridine improved metabolic stability 160-fold[3]. If the metabolic vulnerability lies in the linker rather than the ring, structural rigidification is required. For instance, introducing an alkenyl linker to pyridine-based HDAC inhibitors restricts conformational flexibility, preventing the molecule from adopting the geometry required for CYP oxidation while simultaneously improving target affinity[4].

Q3: We are seeing erratic in vivo half-lives and suspect enterohepatic recirculation. How do we address this?

Mechanistic Insight: Compounds with specific lipophilicity and molecular weight profiles are often excreted as glucuronides into the bile. In the intestines, gut flora cleave the glucuronide, and the parent drug is reabsorbed, causing a secondary peak in the PK profile and complicating dosing regimens. The Pyridine Solution: Modifying the steric bulk and polarity around the pyridine core can shift the excretion pathway from biliary to renal. In the optimization of pyridine-based noncatalytic site integrase inhibitors (NCINIs), structure-activity relationship (SAR) studies at the C6 position successfully established a chemical space that minimized the extent of enterohepatic recirculation in rat models while maintaining antiviral potency[5].

Part 2: Quantitative Impact of Pyridine Modifications

The following table summarizes the empirical data demonstrating how specific pyridine-based structural modifications alter key pharmacokinetic parameters.

Compound Series / TargetStructural ModificationAqueous Sol. (µM)Microsomal T1/2​ (min)Target Potency / Impact
3-Nitroimidazo[1,2-a]pyridine (Antileishmanial)4-chlorophenylthioether pyridin-4-yl1.4 31.13.0 >40.0 EC50​ = 3.7 µM[1]
Thiourea-based Inhibitors (NAMPT)Terminal Phenyl PyridineN/A160-fold increaseEnhanced cellular permeability[3]
Pyridine-based NCINIs (HIV Integrase)C6-amide optimizationN/AMaintainedMinimized Enterohepatic Recirculation[5]
Pyridine-based HDACs (RUNX3)Alkyl Alkenyl linkerN/ASignificantly ImprovedEnhanced Oral Bioavailability[4]

Part 3: Validated Experimental Protocols

To ensure data integrity, every protocol described below is designed as a self-validating system , incorporating internal controls that verify the assay's mechanical and biological functionality before data interpretation.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)

Causality: Kinetic solubility (using DMSO spikes) overestimates solubility due to metastable supersaturation. Thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the aqueous phase, which is the critical metric for oral formulation. Self-Validation System: Dual-standard calibration (Caffeine as high-solubility control; Amiodarone as low-solubility control) and a mass-balance check to rule out chemical degradation.

  • Preparation: Weigh 2 mg of the pyridine analogue into a glass vial. Add 1 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Cap the vial and incubate on an orbital shaker at 300 rpm and 37°C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved pellet from the saturated supernatant.

  • Mass Balance Check: Dissolve the remaining solid pellet in 100% acetonitrile and analyze via HPLC-UV. Compare the combined mass of the pellet and supernatant to the initial 2 mg to confirm the compound did not degrade in the buffer.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 200 µL to account for non-specific binding). Quantify the dissolved compound via LC-MS/MS against a standard curve.

Protocol B: Liver Microsomal Stability Assay

Causality: Evaluates Phase I metabolism. By isolating microsomes, we specifically test the pyridine analogue's resistance to CYP450-mediated electrophilic oxidation. Self-Validation System: A minus-NADPH control (verifies that degradation is strictly enzymatic, not chemical) and a Verapamil positive control (verifies that the microsomes are enzymatically active).

  • Incubation Mixture: Combine 0.5 mg/mL pooled human or rat liver microsomes, 1 µM test pyridine analogue, and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Protocol C: Bile-Duct Cannulated (BDC) Rat PK Study

Causality: Determines if the prolonged half-life of a pyridine analogue is genuine metabolic stability or an artifact of enterohepatic recirculation (excretion into bile and reabsorption in the gut). Self-Validation System: Parallel cohort comparison. Divergence in the Area Under the Curve (AUC) between cannulated and non-cannulated rats definitively isolates the recirculation variable.

  • Surgical Preparation: Utilize male Sprague-Dawley rats surgically modified with a cannula in the common bile duct. Maintain a parallel control group of non-cannulated rats.

  • Dosing: Administer the pyridine analogue intravenously (IV) at 1 mg/kg via the tail vein.

  • Sampling: Collect blood samples via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Simultaneously, collect bile from the BDC group at 0-2, 2-4, 4-8, and 8-24 hour intervals.

  • Analysis: Quantify the parent drug and its glucuronide metabolites in both plasma and bile using LC-MS/MS.

  • Validation: If the systemic clearance ( CL ) in the non-cannulated rats is significantly lower than in the BDC rats, enterohepatic recirculation is confirmed, indicating a need to optimize the C6 position of the pyridine core.

Part 4: Workflow Visualization

The following diagram illustrates the logical relationship and iterative decision-making process for optimizing the pharmacokinetic properties of pyridine analogues.

PK_Workflow Start Lead Pyridine Analogue (Suboptimal PK) Solubility Thermodynamic Solubility Assay (Shake-Flask) Start->Solubility ModSol Structural Modification (Add Pyridin-4-yl) Solubility->ModSol < 10 µM Microsomes Liver Microsomal Stability (Phase I CYP450) Solubility->Microsomes > 30 µM ModSol->Solubility Re-evaluate ModStab Rigidification (Alkenyl Linkers) Microsomes->ModStab T1/2 < 15 min InVivo In Vivo PK (BDC Rat Model) Microsomes->InVivo T1/2 > 40 min ModStab->Microsomes Re-evaluate Candidate Optimized Preclinical Candidate InVivo->Candidate Optimal Clearance

Iterative pharmacokinetic optimization workflow for pyridine analogues.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Taylor & Francis Online URL
  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PubMed)

Sources

Optimization

strategies to improve the selectivity of JAK2 inhibitors

Welcome to the Application Science & Technical Support Center for Kinase Drug Discovery. As a Senior Application Scientist, I frequently encounter researchers struggling with the dose-limiting toxicities and acquired res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science & Technical Support Center for Kinase Drug Discovery.

As a Senior Application Scientist, I frequently encounter researchers struggling with the dose-limiting toxicities and acquired resistance associated with first-generation JAK2 inhibitors. The fundamental challenge in targeting Janus Kinase 2 (JAK2) lies in the high structural homology of the active catalytic domain (JH1) across the JAK family (JAK1, JAK2, JAK3, and TYK2).

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind JAK2 selectivity challenges and provide self-validating experimental frameworks to evaluate next-generation strategies: Type II inhibitors, JH2 pseudokinase allosteric modulators, and Proteolysis-Targeting Chimeras (PROTACs).

🔬 Troubleshooting & FAQs: Mechanistic Insights

Q1: Our clinical Type I JAK2 inhibitors (e.g., Ruxolitinib) are causing paradoxical hyper-phosphorylation and persistent signaling in our MPN models. Why does this happen, and how do Type II inhibitors resolve it? The Causality: Type I inhibitors bind to the ATP-binding site of the JH1 kinase domain only when it is in the active, "DFG-in" conformation[1]. While this blocks downstream STAT phosphorylation, it locks JAK2 in a primed state. This stabilization induces trans-phosphorylation by other JAK family members (like JAK1 or TYK2), turning the inhibited JAK2 into a structural scaffold that maintains persistent heterodimeric signaling[2]. The Solution: Type II inhibitors (e.g., CHZ868) bind the inactive, "DFG-out" conformation[3]. By locking the kinase in an inactive state, Type II inhibitors disrupt the scaffolding effect, preventing trans-phosphorylation and overcoming the acquired resistance seen in persistent myeloproliferative neoplasm (MPN) clones[1][4].

Q2: We want to achieve absolute selectivity for JAK2 over JAK1/JAK3 to avoid immunosuppressive side effects. Is targeting the JH1 domain a dead end? The Causality: The ATP-binding pockets of the JH1 domains across the JAK family share over 80% sequence identity, making absolute selectivity thermodynamically improbable. The Solution: Shift your target to the JH2 pseudokinase domain . The JH2 domain normally acts as an autoinhibitory regulator of the JH1 domain. Pathological mutations like V617F disrupt this autoinhibition[5]. Because the JH2 domain is less conserved across the JAK family than the JH1 domain, designing allosteric binders (e.g., diaminotriazoles) that target the JH2 ATP-binding site provides a highly selective mechanism to restore autoinhibition without hitting wild-type JAK1 or JAK3[6].

Q3: We are developing a JAK2 PROTAC. How does degradation mechanistically outperform deep inhibition? The Causality: Even the most potent Type II or JH2 inhibitors leave the physical JAK2 protein intact, allowing it to potentially participate in non-catalytic protein-protein interactions. PROTACs utilize a target-binding warhead linked to an E3 ligase recruiter (e.g., Cereblon or VHL) to ubiquitinate and destroy the JAK2 protein entirely[7]. By eliminating the protein, PROTACs completely abolish both the catalytic activity and the scaffolding function of JAK2, effectively bypassing the heterodimerization-driven resistance pathways[2].

📊 Data Presentation: Comparative Landscape of JAK2 Strategies

To guide your compound selection, the following table synthesizes the quantitative and mechanistic distinctions between current JAK2 targeting modalities.

Targeting StrategyPrimary Target DomainConformation StateKey Mechanistic AdvantagePrimary LimitationExample Agents
Type I Inhibitors JH1 (Catalytic)Active (DFG-in)Rapid inflammatory symptom reliefInduces persistent scaffoldingRuxolitinib, Fedratinib
Type II Inhibitors JH1 (Catalytic)Inactive (DFG-out)Overcomes Type I persistent clonesOff-target kinase toxicityCHZ868, BBT594
JH2 Allosteric JH2 (Pseudokinase)AutoinhibitedSpares wild-type JAK1/3 signalingLower absolute cellular potencyCompound 13
PROTAC Degraders JH1 or JH2N/A (Degradation)Eliminates scaffolding & trans-phosphorylationHigh molecular weight (PK issues)SJ10542, Compound 10i

⚙️ Systems & Workflows: Visualizing the Logic

To understand how these next-generation modalities alter the cellular fate of JAK2, review the mechanistic divergence below.

G Type1 Type I Inhibitor (Binds JH1 Active State) Persist Heterodimerization & Persistent Signaling Type1->Persist Type2 Type II Inhibitor (Binds JH1 Inactive State) Block Blocks Active Conformation (DFG-out) Type2->Block PROTAC JAK2 PROTAC (Recruits E3 Ligase) Degrade Ubiquitination & Proteasomal Degradation PROTAC->Degrade Result1 Incomplete Disease Eradication Persist->Result1 Result2 Overcomes Type I Resistance Block->Result2 Result3 Eliminates Scaffolding Function Degrade->Result3

Mechanistic divergence of JAK2 targeting strategies: Type I vs. Type II vs. PROTAC degradation.

🧪 Self-Validating Experimental Protocols

As an Application Scientist, I insist that every assay must contain internal validation to prevent false positives. Below are the gold-standard protocols for evaluating JH2 binders and JAK2 PROTACs.

Protocol 1: Fluorescence Polarization (FP) Assay for JH2 Pseudokinase Binders

Purpose: To identify compounds that selectively bind the allosteric JH2 domain rather than the highly conserved JH1 domain[8].

Self-Validation Logic: Displacement of a fluorescent probe could occur due to non-specific aggregation or optical interference. We validate specificity by running a parallel counter-screen using a known JH1-exclusive inhibitor.

  • Reagent Preparation: Reconstitute purified recombinant JAK2 JH2 protein and the fluorescently labeled ATP-competitive JH2 probe in assay buffer (e.g., HEPES pH 7.4, DTT, MgCl2).

  • Compound Dilution: Prepare a 10-point serial dilution of your test compounds (e.g., di-aminotriazole derivatives) in DMSO.

  • Reaction Assembly: In a 384-well black microplate, combine 10 µL of JH2 protein, 5 µL of the test compound, and 5 µL of the JH2 probe.

  • Internal Validation (Critical Step): In separate control wells, add Compound 15V (a highly specific JH1 inhibitor)[5]. Because 15V only binds JH1, it must not displace the JH2 probe. If 15V causes a drop in polarization, your assay buffer is denaturing the protein, invalidating the run.

  • Incubation & Reading: Incubate for 60 minutes at room temperature in the dark. Read the plate on a microplate reader capable of measuring Fluorescence Polarization (FP) (Excitation ~470 nm / Emission ~530 nm).

  • Data Analysis: Calculate the IC50 based on the decrease in milli-polarization (mP) units, which indicates the successful displacement of the bulky protein from the small fluorescent probe.

Workflow Step1 Purified JAK2 JH2 + Fluorescent Probe Step2 Add Test Compound (e.g., Di-aminotriazole) Step1->Step2 Step3 Incubate (1 hr, RT) Step2->Step3 Step4 Measure Fluorescence Polarization (FP) Step3->Step4 Outcome1 High FP Signal (Probe Bound = No Hit) Step4->Outcome1 No Competition Outcome2 Low FP Signal (Probe Displaced = Hit) Step4->Outcome2 Competition

Fluorescence Polarization (FP) assay workflow for identifying JAK2 JH2 pseudokinase domain binders.

Protocol 2: Evaluating JAK2 PROTAC Degradation Efficacy in SET-2 Cells

Purpose: To quantify the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) of novel JAK2 PROTACs[7].

Self-Validation Logic: A reduction in JAK2 protein levels could be caused by general compound toxicity or transcriptional downregulation rather than targeted proteasomal degradation. We validate the mechanism using proteasome and neddylation inhibitors.

  • Cell Plating: Seed SET-2 cells (which harbor the JAK2 V617F mutation and are highly dependent on JAK-STAT signaling) at 5×105 cells/mL in 6-well plates.

  • Mechanistic Control Pre-treatment (Critical Step): Pre-treat one set of control wells with MG132 (10 µM, a proteasome inhibitor) or MLN4924 (1 µM, a NEDD8-activating enzyme inhibitor) for 2 hours. This proves that degradation relies on the ubiquitin-proteasome system.

  • PROTAC Treatment: Treat the cells with your JAK2 PROTAC (e.g., Compound 10i) across a concentration gradient (1 nM to 10 µM) for 24 hours.

  • Lysis & Western Blotting: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors. Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Probe the membrane for Total JAK2, p-STAT3, p-STAT5, and GAPDH (loading control).

  • Interpretation: A successful PROTAC will show a dose-dependent loss of Total JAK2 bands. In the wells pre-treated with MG132 or MLN4924, JAK2 levels must be rescued back to baseline, confirming the E3-ligase-dependent degradation mechanism.

📚 References

  • New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC National Institutes of Health (NIH)[Link]

  • Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - AACR Journals American Association for Cancer Research[Link]

  • Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms - PMC National Institutes of Health (NIH)[Link]

  • Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC National Institutes of Health (NIH)[Link]

  • Deep learning-guided discovery of selective JAK2-JH2 allosteric inhibitors: integration of MLP predictive modeling, BREED-based library design, and computational validation - Frontiers Frontiers in Chemistry[Link]

  • JAK2-JH2 Pseudokinase Domain Inhibitor Screening Assay Kit AMS Biotechnology[Link]

  • Discovery of a Proteolysis-Targeting Chimera Degrader of JAK2 as a Potential Therapeutic Agent for JAK2-Mediated Myeloproliferative Neoplasms - ACS Publications Journal of Medicinal Chemistry[Link]

  • Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC National Institutes of Health (NIH)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Deconvoluting the Target of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This process not only elucidates the mechanism of action but also builds the foundation...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This process not only elucidates the mechanism of action but also builds the foundation for a successful therapeutic program.[1][][3] This guide provides a comprehensive framework for researchers and drug development professionals to approach the target validation of novel chemical entities, using the uncharacterized compound 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride as a central case study. While its specific molecular target is not yet publicly defined, its structure, featuring a pyrimidine ring and a cyclobutane moiety, suggests potential interactions with a range of biological targets, as these scaffolds are present in numerous bioactive molecules.[4][5]

This document will not serve as a rigid protocol but rather as an in-depth technical guide, empowering researchers with the rationale behind experimental choices for target deconvolution and validation. We will explore a multi-pronged approach, from initial hypothesis generation to rigorous experimental confirmation, ensuring a self-validating system of inquiry.

Part 1: Hypothesis Generation - Charting the Course for Target Discovery

Before embarking on extensive experimental work, a well-reasoned hypothesis regarding the potential target class of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride can significantly streamline the discovery process. This initial phase leverages both computational and broad experimental screening techniques.

In Silico Profiling: A First Glimpse into Potential Interactions

Computational methods provide a rapid and cost-effective means to generate initial hypotheses. By analyzing the structure of our lead compound, we can infer potential targets:

  • Ligand-Based Pharmacophore Modeling: The pyrimidine core is a common feature in kinase inhibitors, where it can act as a hinge-binder.[5] Computational models built from known kinase inhibitors can be used to score our compound's likelihood of interacting with this enzyme class. For instance, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have shown potent inhibition of Cyclin-dependent kinase 2 (CDK2).[6]

  • Reverse Docking: Screening the compound against a library of protein crystal structures can identify potential binding partners. This approach is not limited to a single target class and can reveal unexpected interactions.

  • Similarity Searching: Comparing the chemical fingerprint of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride to databases of compounds with known biological activities can suggest potential targets based on the principle that structurally similar molecules may have similar biological functions.

Phenotypic Screening: Uncovering Functional Clues

Phenotypic screening involves testing the compound across a diverse range of cell-based assays to identify a functional effect without a preconceived target.[7] This approach is particularly valuable for novel compounds. A tiered screening cascade could be implemented:

  • Broad Cellular Viability Panels: Initial screening against a panel of cancer cell lines can reveal cytotoxic or cytostatic effects, hinting at targets involved in cell proliferation or survival pathways.

  • High-Content Imaging: This technique allows for the simultaneous measurement of multiple cellular parameters (e.g., cell cycle progression, apoptosis markers, organelle morphology), providing a detailed phenotypic fingerprint of the compound's effect.

  • Disease-Relevant Assays: If a particular therapeutic area is of interest (e.g., inflammation, neurodegeneration), specific cell-based models of these diseases can be employed. For example, pyrimidine derivatives have been explored as inhibitors of caspase-1 in inflammatory pathways.[8]

The results from these initial screens, whether a predicted kinase interaction from in silico modeling or a specific anti-proliferative phenotype, will guide the subsequent, more focused target identification and validation efforts.

Part 2: Target Identification - Isolating the Molecular Partner

With a working hypothesis in hand, the next phase involves experimentally identifying the direct binding partners of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride.

Affinity-Based Approaches

These methods rely on the physical interaction between the compound and its target protein.

  • Chemical Proteomics: This powerful technique involves immobilizing a derivative of the compound on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a protein becomes more resistant to proteolysis when bound to a small molecule. By incubating cell lysates with the compound and then subjecting them to a protease, the stabilized target can be identified by comparing protein degradation patterns with a control.

Activity-Based and Genetic Approaches

These methods focus on the functional consequences of target engagement.

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of an enzyme family to profile their activity in a cell lysate. A decrease in probe labeling in the presence of our compound would indicate that it is binding to and inhibiting a specific enzyme.

  • Genetic Approaches (RNAi/CRISPR): If phenotypic screening suggests a particular pathway is affected, systematic knockdown or knockout of genes within that pathway can identify a target.[] If the cellular phenotype induced by silencing a specific gene mimics the effect of the compound, it strongly suggests that the protein encoded by that gene is the target.

Part 3: Target Validation - From Interaction to Biological Causality

Identifying a binding partner is a crucial step, but it is not sufficient to claim it as the validated target. The following validation experiments are essential to establish a causal link between target engagement and the observed biological effect.[7]

Biochemical Validation: Quantifying the Interaction

Once a putative target is identified, the interaction with 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride must be quantified using purified components.

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine the IC50 (half-maximal inhibitory concentration).

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques provide quantitative measurements of binding affinity (KD) and kinetics.[]

Cellular Target Engagement: Proving the Interaction in a Living System

Demonstrating that the compound interacts with its target in a cellular environment is a critical validation step.[1][9]

  • Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein's thermal stability is altered upon ligand binding.[9][10] Cells are treated with the compound, heated, and the amount of soluble target protein is quantified. A shift in the melting curve indicates target engagement.

  • Bioluminescence Resonance Energy Transfer (BRET): This technique requires engineering the target protein to express a luciferase and using a fluorescently labeled tracer that binds to the same target.[11] The compound's ability to displace the tracer and disrupt the BRET signal provides a quantitative measure of target engagement in living cells.[11]

G

Genetic Validation: Establishing Necessity and Sufficiency

Genetic manipulation provides the most compelling evidence for target validation.

  • Target Knockdown/Knockout: As mentioned earlier, if silencing the target gene phenocopies the compound's effect, it strongly supports the hypothesis.

  • Overexpression of the Target: Overexpressing the target protein may lead to resistance to the compound, further validating the on-target mechanism.

  • Mutation of the Binding Site: If the binding site of the compound on the target is known or can be predicted, mutating key residues should abolish the compound's activity.

Downstream Functional Assays: Linking Target Engagement to Cellular Response

The final step is to demonstrate that engaging the target with 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride leads to the expected downstream cellular effects. For example, if the validated target is a kinase in a specific signaling pathway, treatment with the compound should result in a decrease in the phosphorylation of known downstream substrates of that kinase.

Part 4: Comparative Analysis of Target Validation Methodologies

The choice of validation method depends on the nature of the target and the available resources. The following table provides a comparative overview of key techniques.

Method Principle Advantages Limitations
Biochemical Assays Direct measurement of compound-target interaction using purified components.Quantitative, provides detailed kinetic and affinity data.May not reflect the cellular environment.
CETSA Ligand binding alters the thermal stability of the target protein.Label-free, applicable to a wide range of targets.Requires a specific antibody for detection.
BRET Competitive displacement of a fluorescent tracer from a luciferase-tagged target.Live-cell assay, provides real-time binding data.Requires genetic modification of the target protein.
RNAi/CRISPR Silencing the target gene to see if it mimics the compound's phenotype.Provides strong evidence for target necessity.Off-target effects can be a concern.

Part 5: Proposed Experimental Workflow for 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride

The following diagram illustrates a potential integrated workflow for the target deconvolution and validation of our case study compound.

G

Conclusion

The journey from a novel compound to a validated drug candidate is a complex and iterative process. For a molecule like 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride, a systematic and multi-faceted approach to target validation is not just recommended, it is essential. By combining in silico, phenotypic, biochemical, and genetic methods, researchers can build a robust and compelling case for a specific mechanism of action, thereby increasing the probability of success in subsequent stages of drug development. The principles and methodologies outlined in this guide provide a solid framework for navigating this critical phase of discovery.

References

  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • (2025, December 8). A Practical Guide to Target Engagement Assays.
  • (2020, August 6). Strategies for target and pathway engagement in cellular assays.
  • (n.d.). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC.
  • Eurofins DiscoverX. (n.d.). Target Engagement Assays.
  • BOC Sciences. (n.d.). Target Validation Services.
  • Sygnature Discovery. (n.d.). Target Validation in Drug Discovery.
  • (n.d.). A Pipeline for Drug Target Identification and Validation - PMC - NIH.
  • Sigma-Aldrich. (n.d.). Tools for Target Identification and Validation.
  • (2025, December 8). Target Identification and Validation in Drug Discovery | Chemspace.
  • Bio-Techne. (n.d.). Target Validation and Exploration.
  • (n.d.). Importance of Target Identification & Validation in Drug Development.
  • Eurofins Discovery. (n.d.). In Vitro Pharmacology - LeadHunter Target-based Assays.
  • EvitaChem. (n.d.). Buy 1-(Pyrimidin-4-yl)cyclobutan-1-amine (EVT-13275037).
  • Sigma-Aldrich. (n.d.). (1s,3s)-3-(pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride.
  • Sapphire Bioscience. (n.d.). 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). (1s,3s)-3-(pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride.
  • (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates - PMC.
  • (n.d.). Recent Advances in Pyrimidine-Based Drugs - PMC.
  • (2016, September 14). Hydroxychloroquine (Plaquenil) Toxicity and Recommendations for Screening.
  • (n.d.). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC.
  • (2024, June 15). Searching for potential therapeutics against chloroquine retinopathy through high-throughput drug screening (HTS) | IOVS.
  • (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing.
  • (2025, November 15). Recommendations on Screening for Hydroxychloroquine Retinopathy - 2026.
  • (2025, November 11). Special AAO Report: Recommendations on Screening for Hydroxychloroquine Retinopathy (2025 Revision) - PubMed.

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Comparative

cross-reactivity profiling of pyrimidine-based kinase inhibitors

An In-Depth Guide to Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors Introduction Pyrimidine and fused pyrimidine scaffolds (such as aminopyrimidines and pyrazolo[3,4-d]pyrimidines) are privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors

Introduction

Pyrimidine and fused pyrimidine scaffolds (such as aminopyrimidines and pyrazolo[3,4-d]pyrimidines) are privileged structures in modern oncology and neuropharmacology[1]. To date, multiple FDA-approved kinase inhibitors utilize a pyrimidine core[2]. However, because the pyrimidine hinge-binding motif is readily accommodated by the highly conserved ATP-binding pockets of the ~518 human kinases, the kinome-wide selectivity of these molecules is notoriously poor[2].

For drug development professionals, differentiating on-target therapeutic efficacy from off-target toxicity is a critical hurdle. This guide provides an objective comparison of pyrimidine-based inhibitor cross-reactivity, explains the mechanistic causality behind off-target binding, and outlines self-validating experimental protocols for rigorous selectivity profiling.

Mechanistic Causality of Pyrimidine Cross-Reactivity

The cross-reactivity of pyrimidine-based inhibitors stems from their structural mimicry of the adenine ring of adenosine triphosphate (ATP)[1].

The Causality of Binding: The N1 and N3 atoms of the pyrimidine ring act as potent hydrogen bond acceptors, while exocyclic amines (if present) act as hydrogen bond donors. These atoms perfectly satisfy the backbone amide and carbonyl interactions within the kinase hinge region. Because this binding mode relies on highly conserved backbone atoms rather than variable amino acid side chains, pyrimidines inherently risk binding to multiple kinases[2]. To drive selectivity, medicinal chemists must introduce specific R-group modifications (e.g., bulky pyrazoles or sulfonamides) that project into less conserved regions, such as the gatekeeper residue or the hydrophobic back pocket[2].

BindingLogic ATP ATP Adenine Ring Hinge Kinase Hinge Region (Conserved Backbone) ATP->Hinge Natural Ligand Pyrimidine Pyrimidine Scaffold (Isostere) Pyrimidine->Hinge Competitive Inhibition OffTarget Off-Target Binding (Cross-Reactivity) Hinge->OffTarget High Conservation OnTarget On-Target Binding Hinge->OnTarget Primary Target StructuralMod R-Group Diversification (e.g., Sulfonamides) StructuralMod->Pyrimidine Tunes Selectivity StructuralMod->OffTarget Reduces Affinity

Caption: Logical relationship between pyrimidine scaffold binding, hinge conservation, and cross-reactivity.

Comparative Profiling Data: TBK1 Aminopyrimidine Inhibitors

To illustrate the cross-reactivity challenge, we compare three well-known aminopyrimidine-based inhibitors originally designed to target TANK-binding kinase 1 (TBK1): BX-912 , MRT67307 , and GSK8612 [2].

While BX-912 and MRT67307 are potent TBK1 inhibitors, early kinome-wide profiling revealed extensive off-target activity against understudied "dark kinases" implicated in neurodegeneration (such as MARK1-4 and ULK1)[2]. In contrast, GSK8612 utilizes optimized side-chain substitutions to achieve a highly selective profile[2].

Table 1: Kinase Selectivity Profile of Pyrimidine-Based TBK1 Inhibitors

Kinase TargetBX-912 (10 µM)MRT67307 (10 µM)GSK8612 (1 µM)Biological Implication of Off-Target Binding
TBK1 (Primary)>90% Inhibition>90% Inhibition>90% InhibitionInnate immunity and autophagy regulation.
AURKB >90% Inhibition>90% Inhibition<50% InhibitionCell cycle disruption; potential cytotoxicity.
MARK1 >90% Inhibition>90% Inhibition<50% InhibitionMicrotubule dynamics; neurodegenerative risk.
ULK1 >90% Inhibition>90% Inhibition<50% InhibitionAutophagy initiation interference.
PDK1 >90% Inhibition<50% Inhibition<50% InhibitionPI3K/AKT pathway dysregulation.

Data derived from DiscoverX KINOMEscan profiling. Percentages indicate the reduction of kinase binding to an immobilized ligand[2].

Experimental Workflows for Cross-Reactivity Profiling

To accurately assess the selectivity of a pyrimidine-based lead compound, researchers must employ a dual-tiered approach.

The Causality of Dual-Tiered Profiling: Cell-free biochemical assays (like KINOMEscan) provide absolute thermodynamic affinity data across hundreds of kinases but lack physiological context[3]. Because intracellular ATP concentrations are extremely high (1–5 mM), a compound that appears potent in a cell-free assay may fail to compete with ATP in vivo[4]. Therefore, cell-free profiling must be followed by in-cell target engagement assays (like NanoBRET) to account for ATP competition, cellular permeability, and membrane-associated protein conformations[3].

Protocol 1: Cell-Free Competitive Binding Assay (KINOMEscan)

This high-throughput assay measures the ability of a pyrimidine inhibitor to compete with an immobilized ligand for the active site of a DNA-tagged kinase.

  • Assay Preparation: Immobilize an active-site directed ligand onto a solid support matrix.

  • Incubation: In a 384-well plate, combine the DNA-tagged kinase library, the immobilized ligand, and the test pyrimidine compound (e.g., at 1 µM). Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Washing: Wash the solid support with a stringent buffer to remove any unbound kinase and excess test compound.

  • Elution & Quantification: Elute the kinase that remains bound to the immobilized ligand. Quantify the eluted kinase via quantitative PCR (qPCR) of its unique DNA tag.

  • Self-Validating Controls:

    • Vehicle Control: Include a DMSO-only well to establish the 100% binding baseline.

    • Positive Control: Include a well-characterized pan-kinase inhibitor (e.g., staurosporine) to define the 0% binding floor. This ensures the dynamic range of the assay is robust and validates the displacement mechanism.

  • Data Analysis: Results are expressed as % Control. A lower percentage indicates that the test compound successfully displaced the kinase from the ligand, implying high affinity.

Protocol 2: In-Cell Target Engagement (NanoBRET)

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure true intracellular target occupancy[3].

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the kinase of interest fused to a NanoLuc luciferase reporter.

  • Tracer Addition: Introduce a cell-permeable fluorescent tracer (BRET acceptor) known to bind the kinase active site.

  • Compound Treatment: Treat the cells with the pyrimidine inhibitor in a dose-response format. Incubate for 2 hours at 37°C to allow for cellular penetration and ATP competition.

  • Detection: Add the NanoLuc substrate. Measure both the donor emission (luminescence) and acceptor emission (fluorescence) using a microplate reader.

  • Self-Validating Controls:

    • Competitive Control: Run an untagged tracer competitive control in parallel. This confirms that the BRET signal is specific to the active site and is not an artifact of compound autofluorescence or non-specific membrane accumulation.

  • Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). A dose-dependent decrease in the BRET ratio indicates that the pyrimidine inhibitor has successfully penetrated the cell and displaced the tracer from the active site.

Workflow Library Pyrimidine Inhibitor Library CellFree Cell-Free Profiling (KINOMEscan) Library->CellFree Primary Screen Data1 Identify High-Affinity Off-Targets CellFree->Data1 InCell In-Cell NanoBRET Target Engagement Data1->InCell Filtered Candidates Data2 Assess Permeability & ATP Competition InCell->Data2 Selectivity Calculate S(10) Score Data2->Selectivity Lead Lead Candidate Selection Selectivity->Lead

Caption: Dual-tiered cross-reactivity profiling workflow combining cell-free and in-cell assays.

Conclusion

The pyrimidine scaffold remains a cornerstone of kinase inhibitor design due to its exceptional ability to mimic ATP[1]. However, this structural advantage is intrinsically linked to the liability of kinome-wide cross-reactivity[2]. By combining rational R-group diversification with a rigorous, self-validating profiling workflow—bridging the gap between biochemical affinity and cellular target engagement[3]—drug development professionals can successfully isolate highly selective lead candidates from promiscuous backgrounds.

References

  • Drewry, D. H., Annor-Gyamfi, J. K., Wells, C. I., Pickett, J. E., Dederer, V., Preuss, F., Mathea, S., & Axtman, A. D. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 65(2), 1313–1328.[Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.[Link]

  • Binder, M. J., Bashore, F. M., Dunn Hoffman, K. K., Damgaard, C., Slater, M., Drewry, D. H., Robers, M. B., & Axtman, A. D. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 69(4), 4208-4220.[Link]

Sources

Validation

Comparative Biological Activity of Pyrimidine vs. Pyridine Derivatives: A Structural and Pharmacological Guide

As a Senior Application Scientist, evaluating the nuanced differences between heterocyclic scaffolds is critical for optimizing target engagement, metabolic stability, and safety profiles in drug development. Pyridine (a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the nuanced differences between heterocyclic scaffolds is critical for optimizing target engagement, metabolic stability, and safety profiles in drug development. Pyridine (a six-membered ring with one nitrogen) and pyrimidine (a six-membered ring with two nitrogens at positions 1 and 3) are two of the most privileged pharmacophores in medicinal chemistry.

This guide provides an objective, data-driven comparison of their biological activities, exploring the physicochemical causality behind their performance and detailing the self-validating experimental protocols required to evaluate them.

Physicochemical Causality: Why the Second Nitrogen Matters

The fundamental biological differences between pyridine and pyrimidine stem directly from their electronic distribution. The addition of the second nitrogen atom in the pyrimidine ring induces several critical physicochemical shifts:

  • Basicity and pKa: Pyridine is a weak base (pKa ~5.2), meaning a significant portion may be protonated under physiological conditions (pH 7.4), depending on its substituents. Pyrimidine, conversely, is essentially non-basic (pKa ~1.3) due to the electron-withdrawing nature of the second nitrogen. This prevents protonation in the physiological environment, directly altering membrane permeability and lipophilicity.

  • Target Engagement (Hinge Binding): In kinase inhibitors, the pyrimidine ring often acts as a superior ATP-mimetic. The two nitrogens can form critical bidentate hydrogen-bond acceptor interactions with the backbone amides in the kinase hinge region, a feature less efficiently replicated by the single nitrogen of pyridine.

  • Metabolic Stability: The electron-deficient nature of the pyrimidine ring makes it less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to the more electron-rich pyridine, often resulting in a longer half-life in vivo.

Comparative Biological Activity Profiles

To objectively evaluate these scaffolds, we must look at their performance across different therapeutic areas.

A. Oncology & Kinase Inhibition

Both scaffolds are heavily utilized in targeting receptor tyrosine kinases (e.g., EGFR, c-Met, CSF1R). However, pyrimidine derivatives generally exhibit superior binding affinity in the ATP pocket. Recent evaluations of c-Met and VEGFR-2 inhibitors demonstrated that pyrimidine scaffolds can achieve low-nanomolar IC50 values (e.g., 25 nM for c-Met) and robust apoptosis induction [3]. Furthermore, hybrid pyridine-pyrrolo[2,3-d]pyrimidine analogs have been successfully designed via scaffold hopping to target CSF1R with high cellular efficacy [4].

B. Anti-inflammatory Activity

In contrast to kinase inhibition, pyridine scaffolds often demonstrate enhanced cellular efficacy in specific anti-inflammatory models. A comparative study on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed that pyridine derivatives slightly outperformed their pyrimidine counterparts in inhibiting Nitric Oxide (NO) production, likely due to differences in cellular uptake and target interaction [1].

C. Neurodegenerative Targets

For targets like butyrylcholinesterase (BChE), pyridine amine derivatives have shown higher inhibitory potency than corresponding pyrimidines. However, pyrimidine derivatives consistently exhibit a more favorable (lower) cytotoxicity profile across healthy cell lines [2].

Quantitative Data Comparison
Biological Target / AssayScaffold TypeRepresentative CompoundIC50 / Ki ValueCytotoxicity Profile
c-Met Kinase PyrimidineCompound 18c33.6 nMLow (HepG2, HCT116)
CSF1R Kinase Pyridine-PyrimidineCompound 12bLow-nanomolarFavorable ADME
RAW 264.7 (NO Inhibition) PyridineCompound 7a76.6 µMSafe (>80% viability)
RAW 264.7 (NO Inhibition) PyrimidineCompound 9a83.1 µMSafe (>80% viability)
Equine BChE PyridineCompound 25High PotencyModerate
Equine BChE PyrimidineCompound 22Ki = 99 nMLow

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic causality of how these derivatives interrupt the EGFR/c-Met signaling cascade, leading to apoptosis.

Pathway Ligand EGF / HGF Receptor EGFR / c-Met Kinase Ligand->Receptor Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Inhibitor Pyrimidine/Pyridine Derivatives Inhibitor->Receptor Competitive Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Induces Response Cell Proliferation & Survival Downstream1->Response Downstream2->Response

EGFR/c-Met signaling pathway inhibition by pyrimidine and pyridine derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation for why it is performed, ensuring researchers understand the assay's internal logic.

Protocol A: Self-Validating Kinase Inhibition Assay (ADP-Glo)

Purpose: To quantify the IC50 of pyrimidine/pyridine derivatives against isolated kinases (e.g., c-Met).

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the derivative in 100% DMSO.

    • Causality: A 10-point curve ensures proper upper and lower asymptotes for accurate IC50 calculation.

  • Reaction Assembly: Transfer compounds to a 384-well plate. Add the purified Kinase and Substrate peptide in assay buffer. Keep the final DMSO concentration strictly at 1%.

    • Causality: DMSO concentrations >1% can denature the kinase, leading to false-positive inhibition.

  • ATP Initiation: Add ATP to initiate the reaction. Crucial Step: The ATP concentration must be set exactly at the apparent Km​ for the specific kinase.

    • Causality: Setting ATP at the Km​ balances the reaction velocity while ensuring the assay remains highly sensitive to competitive inhibitors (like pyrimidine ATP-mimetics).

  • Incubation & Depletion: Incubate for 60 minutes at room temperature. Add ADP-Glo Reagent and incubate for 40 minutes.

    • Causality: This reagent actively depletes any unreacted ATP, ensuring that the subsequent luminescent signal is derived only from the ADP produced by the kinase reaction.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP and generate light via luciferase. Read luminescence.

Workflow Prep 1. Compound Prep Serial Dilution DMSO Control Reaction 2. Kinase Reaction Enzyme + Substrate ATP Addition Prep->Reaction Detection 3. ADP-Glo Detection Deplete unreacted ATP Convert ADP to Light Reaction->Detection Analysis 4. Data Analysis Luminescence Read IC50 Calculation Detection->Analysis

Step-by-step workflow for self-validating ADP-Glo kinase inhibition assays.

Protocol B: Cellular Anti-inflammatory Evaluation (Griess Assay + MTT)

Purpose: To evaluate the inhibition of NO production in RAW 264.7 macrophages without confounding cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. Incubate for 24 hours.

  • Co-Treatment: Treat cells simultaneously with 1 µg/mL LPS and varying concentrations of the pyridine/pyrimidine derivatives.

    • Causality: Co-treatment ensures we are measuring the inhibition of inducible NO synthase (iNOS) activation, rather than basal NO levels.

  • Griess Reaction (NO Detection): After 24 hours, transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent. Read absorbance at 540 nm.

  • Orthogonal Validation (MTT Assay): Add MTT reagent to the original cell plate. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm.

    • Causality (Self-Validation): A compound might appear to inhibit NO simply because it is killing the cells. The parallel MTT assay validates that the reduction in NO is due to true anti-inflammatory target engagement, not non-specific cytotoxicity.

References

  • Sroor, F. M., et al. "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages." Drug Development Research, 2025. URL:[Link]

  • "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." ACS Publications, 2021. URL:[Link]

  • Nikam, D. "Recent Advances in Pyridine and Pyrimidine Based Scaffolds as c-Met Kinase Inhibitors for Cancer Therapy: Biological Insights, Docking and SAR." ResearchGate, 2026. URL:[Link]

  • "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach." MDPI, 2025. URL:[Link]

Comparative

Validation of Allosteric TYK2 Inhibitors in Clinical Trials: A Comparative Guide

The Mechanistic Paradigm: JH2 vs. JH1 Targeting As a Senior Application Scientist navigating the crowded landscape of kinase inhibitors, I frequently encounter the challenge of balancing profound immunosuppressive effica...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Paradigm: JH2 vs. JH1 Targeting

As a Senior Application Scientist navigating the crowded landscape of kinase inhibitors, I frequently encounter the challenge of balancing profound immunosuppressive efficacy with patient safety. The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) mediates signaling for numerous cytokines. First-generation orthosteric JAK inhibitors (e.g., tofacitinib, upadacitinib) bind the highly conserved ATP-binding pocket in the active catalytic domain (JH1). This structural homology leads to off-target pan-JAK inhibition, triggering dose-limiting toxicities such as thrombosis, malignancies, and serious infections[1].

The paradigm shifted with the discovery of allosteric TYK2 inhibitors. By targeting the unique, catalytically inactive pseudokinase regulatory domain (JH2), these molecules lock TYK2 in an inactive conformation. This structural divergence provides >10,000-fold functional selectivity for TYK2 over JAK1/2/3, enabling the blockade of IL-23, IL-12, and Type I interferons without the systemic safety liabilities of pan-JAK inhibition[2].

Pathway Cytokine IL-23 / IL-12 Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 (JH2 Pseudokinase) Receptor->TYK2 JAK2 JAK2 (JH1 Kinase) Receptor->JAK2 STAT STAT1 / STAT3 / STAT4 TYK2->STAT Phosphorylation JAK2->STAT Gene Inflammatory Gene Transcription STAT->Gene Translocation Allosteric Allosteric Inhibitors (Deucravacitinib, Zasocitinib) Allosteric->TYK2 Binds JH2 Domain (Inhibits Activation)

Mechanism of allosteric TYK2 inhibition via the JH2 domain versus orthosteric JAK inhibition.

Clinical Trial Landscape & Quantitative Comparison

The clinical validation of TYK2 allosteric inhibitors has accelerated rapidly, with multiple candidates demonstrating robust efficacy in immune-mediated inflammatory diseases (IMIDs).

  • Deucravacitinib (BMS-986165) : The first-in-class, FDA-approved allosteric TYK2 inhibitor. In Phase 3 trials, deucravacitinib demonstrated superior efficacy over placebo and apremilast for plaque psoriasis. Crucially, at clinically relevant exposures, it exhibited no clinical or laboratory parameters indicative of JAK1/2/3 inhibition[2].

  • Zasocitinib (TAK-279) : A next-generation, highly selective allosteric inhibitor developed by Takeda. In the Phase 3 LATITUDE trials, zasocitinib achieved clear or almost clear skin (sPGA 0/1) in ~70% of patients by Week 16, with over 33% achieving complete clearance (PASI 100)[3]. Pharmacodynamic models show zasocitinib maintains >90% daily TYK2 inhibition, providing more sustained target coverage than deucravacitinib[4].

  • VTX958 (Ventyx Biosciences) : While demonstrating class-leading TYK2 IC50 coverage in Phase 1, VTX958 faced challenges in Phase 2 trials for Crohn's disease. Although it missed the primary symptomatic endpoint (CDAI) due to a high placebo response, it achieved a robust, dose-dependent endoscopic response and reduced key inflammatory biomarkers[5].

  • ICP-488 (Innocare) : A novel JH2-targeted inhibitor that recently met primary endpoints in a Phase 2 trial in China, with 78.6% of patients in the 9 mg cohort achieving PASI 75 at Week 12[6].

Table 1: Comparative Clinical and Pharmacological Profile
DrugTarget DomainSelectivity (TYK2 vs JAK1/2/3)Clinical StatusKey Psoriasis Efficacy (PASI 75 @ Wk 12-16)
Deucravacitinib TYK2 (JH2)>100-fold in cellsApproved~69%
Zasocitinib (TAK-279) TYK2 (JH2)>1,000,000-foldPhase 3~71% (sPGA 0/1 proxy)
VTX958 TYK2 (JH2)HighPhase 2N/A (Crohn's focus)
ICP-488 TYK2 (JH2)HighPhase 278.6%
Tofacitinib JAK1/3 (JH1)Non-selectiveApproved~40-50% (Historically)
Upadacitinib JAK1 (JH1)Non-selectiveApproved~70-80%

Experimental Validation Protocols: Defining Functional Selectivity

To objectively validate the selectivity of a novel allosteric TYK2 inhibitor, biochemical kinase assays (using isolated recombinant domains) are insufficient. Allosteric inhibition requires the full-length protein to accurately reflect the conformational shift from the JH2 to the JH1 domain. Furthermore, physiological protein binding in plasma dramatically shifts drug potency.

Therefore, as a standard in drug development, we utilize In Vitro Human Whole Blood Assays [7]. This self-validating system directly measures the functional output of specific cytokine pathways in a native cellular environment, ensuring that the observed IC50 values translate accurately to clinical pharmacodynamics.

Workflow cluster_assays Ex Vivo Stimulation Assays Blood Human Whole Blood Collection TYK2_assay TYK2 Pathway + IL-12 Blood->TYK2_assay JAK1_assay JAK1/3 Pathway + IL-2 Blood->JAK1_assay JAK2_assay JAK2 Pathway + TPO Blood->JAK2_assay Readout1 IFN-γ Production (ELISA/Flow) TYK2_assay->Readout1 Readout2 pSTAT5 (Flow Cytometry) JAK1_assay->Readout2 Readout3 pSTAT3 (Flow Cytometry) JAK2_assay->Readout3 Analysis IC50 Calculation & Selectivity Profiling Readout1->Analysis Readout2->Analysis Readout3->Analysis

Ex vivo whole blood assay workflow for determining functional IC50 and kinase selectivity.

Protocol: Ex Vivo Whole Blood Selectivity Assay

Rationale: By stimulating whole blood with specific cytokines, we can isolate the activity of distinct JAK/TYK dimers. This protocol establishes a causal link between drug binding and functional pathway suppression.

  • Blood Collection & Compound Incubation : Collect human whole blood in sodium heparin tubes. Pre-incubate 100 µL aliquots with serial dilutions of the test compound (e.g., Zasocitinib, Deucravacitinib) for 1 hour at 37°C.

    • Causality: Pre-incubation ensures the allosteric inhibitor has sufficient time to bind the JH2 domain and stabilize the inactive conformation before cytokine receptor engagement.

  • TYK2/JAK2 Pathway Activation (IL-12) : Stimulate a subset of samples with recombinant human IL-12 (10 ng/mL) for 18 hours. IL-12 signals exclusively through the TYK2/JAK2 heterodimer in T-cells and NK cells[7].

    • Readout: Centrifuge the samples and quantify Interferon-gamma (IFN-γ) in the plasma using a high-sensitivity ELISA.

  • JAK1/JAK3 Pathway Activation (IL-2) : Stimulate a separate subset with human IL-2 (50 ng/mL) for 15 minutes. IL-2 utilizes the common gamma chain, signaling strictly via JAK1 and JAK3[7].

    • Readout: Lyse red blood cells, fix/permeabilize leukocytes, and measure intracellular phosphorylated STAT5 (pSTAT5) in CD3+ T-cells via flow cytometry.

  • JAK2/JAK2 Pathway Activation (TPO) : Stimulate the final subset with Thrombopoietin (TPO) (50 ng/mL) for 15 minutes. TPO signals through the homodimeric JAK2 receptor[7].

    • Readout: Measure intracellular pSTAT3 in CD61+ platelets via flow cytometry.

  • Data Analysis : Plot the dose-response curves to calculate the IC50 for each pathway. A true allosteric TYK2 inhibitor will show an IC50 in the low nanomolar range for the IL-12 assay, but >10 µM for the IL-2 and TPO assays, confirming an absence of JAK1/2/3 engagement at therapeutic exposures[2].

References

  • Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors NIH / PMC[Link]

  • Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways NIH / PMC[Link]

  • Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors Dermsquared[Link]

  • Takeda's Zasocitinib Delivered Rapid and Durable Skin Clearance in Phase 3 Trials Takeda[Link]

  • P110 Zasocitinib (TAK-279) exhibits high levels of TYK2 inhibition and no inhibition of JAK 1/3 when compared with licensed TYK2 and JAK inhibitors Oxford Academic[Link]

  • Ventyx Biosciences Announces Results From Phase 2 Trial of VTX958 in Participants With Moderately to Severely Active Crohn's Disease Drug Development and Delivery[Link]

  • Innocare's TYK2 inhibitor meets psoriasis endpoints in phase II BioWorld[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine Hydrochloride

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's chemical behavior. 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride is a highly specialized building block frequently utilized in medicinal chemistry and drug discovery. Because it contains a pyrimidine heterocycle, a structurally strained cyclobutane ring, and a primary amine stabilized as a hydrochloride salt, its disposal requires strict adherence to environmental safety and chemical compatibility protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, ensuring your laboratory maintains both scientific integrity and regulatory compliance.

Chemical Profile & Hazard Causality

To dispose of a chemical safely, we must first understand why it behaves the way it does.

While the hydrochloride salt renders this compound highly water-soluble, it must never be disposed of down the drain . According to the1[1], synthetic organic amines are biologically active and can disrupt the microbial balance of Publicly Owned Treatment Works (POTW), posing severe aquatic toxicity risks. Furthermore, the presence of the chloride counterion dictates specific incineration requirements; if incinerated improperly, it can generate corrosive hydrogen chloride (HCl) gas.

Table 1: Chemical & Physical Properties
PropertySpecificationOperational Implication
Chemical Name 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine HClContains biologically active pharmacophores.
CAS Number 1803566-60-0[2]Unique identifier for waste manifesting.
Molecular Formula C8H12ClN3OContains Nitrogen and Chlorine; dictates incineration route.
Physical State Solid (Powder)Risk of aerosolization/dust inhalation during transfer.
Solubility High in aqueous / polar organicsEasily cross-contaminates aqueous and organic waste streams.

Regulatory Grounding

All disposal procedures for this compound must comply with the Resource Conservation and Recovery Act (RCRA). Specifically, laboratories must adhere to the 3[3] standards applicable to generators of hazardous waste. Furthermore, the methodologies outlined below are grounded in the National Research Council's authoritative text,4[4].

Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions and reduces disposal costs. Use the following decision tree to determine the correct waste stream for your specific experimental byproduct.

WasteDisposal Start 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine HCl Waste Generated State Physical State? Start->State Solid Solid Powder Waste State->Solid Powder / Residue Liquid Liquid Solution Waste State->Liquid Post-Reaction Solution SolidContainer Collect in HDPE/Glass Solid Hazardous Waste Solid->SolidContainer SolventType Solvent Type? Liquid->SolventType Aqueous Aqueous Solution SolventType->Aqueous Water / Buffer Organic Organic Solvent SolventType->Organic Organic Solvents AqueousContainer Aqueous Waste Carboy (Verify pH 5.5 - 10.5) Aqueous->AqueousContainer HalogenCheck Halogenated Solvent used? (e.g., DCM, Chloroform) Organic->HalogenCheck Halogenated Halogenated Organic Waste (High-Temp Incineration) HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Waste (Note: Contains Cl- ion) HalogenCheck->NonHalogenated No

Figure 1: Decision tree for the segregation and disposal of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine HCl waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Unused Powder or Lyophilized Residue)

Causality: Solid amine hydrochlorides can generate irritating dust. They must be contained in moisture-resistant vessels to prevent deliquescence (absorbing moisture from the air) which can degrade the container's integrity.

  • Containment: Sweep or transfer solid residues using an anti-static scoop into a High-Density Polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste - Organic Amine Hydrochloride."

  • Storage: Store in your laboratory's designated Satellite Accumulation Area (SAA). Ensure the container is kept tightly capped and away from strong oxidizing agents.

Protocol B: Aqueous Waste Disposal (Post-Extraction or Buffer Solutions)

Causality: Even dilute aqueous solutions of this compound are prohibited from drain disposal.

  • pH Verification: Check the pH of the aqueous waste. If the solution is highly acidic (pH < 2) due to additional HCl used in your process, neutralize it carefully with 1M NaOH to a pH between 5.5 and 10.5 before adding it to the bulk waste carboy.

  • Transfer: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" carboy.

  • Validation: Ensure the carboy does not contain heavy metals (e.g., Mercury, Lead) or cyanides, as organic amines can form unexpected coordination complexes.

Protocol C: Organic Solvent Waste (Post-Synthesis)

Expert Insight: Because this compound is a hydrochloride salt, it introduces chloride ions into your waste stream. If you dissolve high concentrations of this compound in a non-halogenated solvent (like Methanol or Ethyl Acetate), the total halogen content of the waste carboy may exceed your facility's threshold for non-halogenated waste, requiring it to be reclassified as halogenated to prevent incinerator scrubber overload.

  • Halogenated Solvents (e.g., DCM, Chloroform): Transfer directly to the "Halogenated Organic Waste" container.

  • Non-Halogenated Solvents (e.g., DMF, DMSO, MeOH): Transfer to the "Non-Halogenated Organic Waste" container. However, if the concentration of the amine hydrochloride exceeds 5% w/v, consult your Environmental Health and Safety (EHS) officer, as it may need to be redirected to the halogenated stream.

Protocol D: Immediate Spill Decontamination

Causality: A self-validating safety system requires a pre-planned response to accidental exposure.

  • Don PPE: Put on nitrile gloves, safety goggles, and a lab coat. If the spill is large and aerosolized, an N95 or P100 respirator is required.

  • Solid Spill: Do not dry-sweep, as this generates dust. Lightly mist the powder with water or isopropanol to bind the particles, then wipe up with absorbent pads.

  • Liquid Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Final Disposal: Place all used absorbent pads, vermiculite, and contaminated gloves into a heavy-duty plastic bag, seal it, and place it in the Solid Hazardous Waste container.

Waste Stream Compatibility Matrix

To ensure operational safety in the Satellite Accumulation Area, adhere to the following compatibility guidelines when consolidating waste containing 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride.

Table 2: Waste Segregation Categories & Compatibility
Waste StreamCompatible WithIncompatible With (DO NOT MIX)
Solid Waste Silica gel, filter paper, drying agents (MgSO4)Strong oxidizers (e.g., KMnO4, Peroxides)
Aqueous Waste Neutralized buffers, dilute saltsCyanides, Sulfides, Heavy Metals
Organic Waste Standard lab solvents (MeOH, DCM, EtOAc)Nitric acid, concentrated sulfuric acid

References

  • 1803566-60-0_CAS号:1803566-60-0_3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride MSDS. ChemSrc. Available at:[Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at:[Link]

  • 40 CFR 262.214 -- Laboratory management plan. Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency. Available at: [Link]

  • Chapter 8: Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council, The National Academies Press. Available at: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine Hydrochloride

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (CAS No. 1807919-96-5).[1][2] It is intended for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (CAS No. 1807919-96-5).[1][2] It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and establishing clear, actionable plans for all stages of the compound's lifecycle in the lab.

Hazard Identification and Risk Assessment

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning," and it is associated with the GHS07 pictogram (exclamation mark).[1] A thorough risk assessment should be conducted before beginning any work, considering the scale of the experiment and the potential for dust or aerosol generation.

The core principle behind handling this solid, powdered compound is the containment of dust and prevention of contact.[1] Its chemical structure, an amine hydrochloride, suggests that it is a salt, likely with good stability under standard laboratory conditions, but requiring careful handling to avoid irritation to the skin, eyes, and respiratory system.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial. Engineering controls serve as the primary barrier, with PPE offering essential personal protection.

Engineering Controls
  • Ventilation: All handling of the solid compound should occur within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3] For processes that might generate significant dust, a closed system is recommended.[3]

  • Safety Equipment: An operational safety shower and eye wash station must be readily accessible in the immediate vicinity of the handling area.[3][4]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent direct contact. The following table summarizes the required equipment.

Body PartPPE SpecificationRationale and Best Practices
Hands Compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4]Gloves must be inspected for tears or holes before each use. Employ proper glove removal technique to avoid contaminating skin.[3] Wash hands thoroughly with soap and water after removing gloves.
Eyes/Face Government-approved safety glasses with side shields or chemical safety goggles.[3][5] A full-face shield is required if there is a splash hazard.[4]Standard prescription glasses are not a substitute for safety eyewear. Goggles provide a seal around the eyes, offering superior protection against dust.[5]
Respiratory A government-approved respirator is required when dusts are generated or if engineering controls are insufficient.[3]A NIOSH-approved N95 or higher-rated particulate respirator is recommended. The user must be fit-tested and trained on the proper use, maintenance, and limitations of the respirator.
Body A lab coat, long-sleeved protective clothing, and closed-toe shoes are mandatory.[3][5]A chemically resistant apron or coveralls may be necessary for larger quantities or when there is a significant risk of contamination.[4] Contaminated clothing should be removed immediately and washed before reuse.[3]

Operational Handling and Storage Protocols

Adherence to systematic procedures is key to safe handling. The following workflow illustrates the critical steps from receiving the compound to its final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Verify Fume Hood & Safety Equipment don_ppe Don Appropriate PPE prep_area->don_ppe 1. Area Check weigh Weigh Compound in Fume Hood don_ppe->weigh 2. Proceed to Hood dissolve Prepare Solution (if applicable) weigh->dissolve 3. Transfer decontaminate Decontaminate Surfaces & Glassware dissolve->decontaminate 4. After Use dispose_waste Segregate & Label Waste decontaminate->dispose_waste 5. Clean doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 6. Secure wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 7. Final Step

Caption: Standard operational workflow for handling the compound.
Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Verify that an eye wash station and safety shower are unobstructed.[3][4]

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weigh paper or within a container inside the fume hood to contain any dust.

  • General Hygiene: Avoid eating, drinking, or smoking in any area where the chemical is handled.[3] Wash hands and face thoroughly after completing work and before leaving the laboratory.[3]

Storage

Store the compound in its original, tightly sealed container in a dry, well-ventilated area.[6][3] Keep it away from incompatible materials such as strong oxidizing agents.[7]

Emergency and Disposal Plans

Preparedness is essential for mitigating the impact of an accidental release or exposure.

Emergency Procedures
IncidentImmediate Action Protocol
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If breathing is difficult or if symptoms develop, seek immediate medical attention.
Ingestion Rinse mouth with water.[3] Do NOT induce vomiting.[4] Call a poison control center or doctor immediately for treatment advice.[3]
Spill Evacuate the area. Ensure adequate ventilation. Wearing full PPE, including respiratory protection, gently wipe or sweep up the dry material, avoiding dust generation.[3] Place the collected material into a suitable, sealed container for disposal.[3]
Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.

  • Containment: Place waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the material in accordance with all applicable local, regional, and national environmental regulations.[3][8] Do not allow the product to enter drains or sewer systems.[3][8] This may involve removal to a licensed chemical destruction facility or controlled incineration.[8]

References

  • Brenntag, What are the Health and Safety Guidelines for Using Amines? [Link]

  • Tri-iso, Material Safety Data Sheet - Amine Catalysts. [Link]

  • Diplomata Comercial, How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Healthy Bean Ltd, PPE for Chemical Handling: A Quick Guide. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride
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